molecular formula C7H14ClNS2 B1391348 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride CAS No. 958451-84-8

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride

Cat. No.: B1391348
CAS No.: 958451-84-8
M. Wt: 211.8 g/mol
InChI Key: WWUSHZFMPSKSHJ-UHFFFAOYSA-N
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Description

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNS2 and its molecular weight is 211.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dithia-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2.ClH/c1-2-7(6-8-3-1)9-4-5-10-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSHZFMPSKSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)SCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669691
Record name 1,4-Dithia-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-84-8
Record name 1,4-Dithia-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride , a specialized spirocyclic building block used in advanced medicinal chemistry.

Core Identity & Structural Characterization

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a rigid spirocyclic scaffold derived from the protection of 3-piperidone with 1,2-ethanedithiol. Unlike its more common isomer (the 8-aza/4-piperidone derivative), the 7-aza analog provides a unique vector for substitution, placing the nitrogen atom in a beta position relative to the spiro quaternary center. This structural nuance is critical in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design, where breaking molecular symmetry can significantly alter binding affinity and solubility profiles.

Property Technical Specification
IUPAC Name 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride
CAS Number 958451-84-8
Molecular Formula C₇H₁₄ClNS₂
Molecular Weight 211.78 g/mol
Core Scaffold 3-Piperidone ethylene thioketal
Isomeric Distinction 7-aza (derived from 3-piperidone) vs. 8-aza (derived from 4-piperidone)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Section 1: Critical Structural Disambiguation

In synthesis planning, a common error is confusing the 7-aza and 8-aza isomers. The 7-aza isomer (Subject of this guide) is asymmetric, creating chiral potential if substituted further on the piperidine ring, whereas the 8-aza isomer is symmetric.

IsomerComparison cluster_0 Target Compound (7-Aza) cluster_1 Common Isomer (8-Aza) A 1,4-Dithia-7-azaspiro[4.5]decane (3-Piperidone Derivative) Nitrogen β to Spiro Center B 1,4-Dithia-8-azaspiro[4.5]decane (4-Piperidone Derivative) Nitrogen γ to Spiro Center A->B Distinct Pharmacophores DO NOT INTERCHANGE

Figure 1: Structural comparison highlighting the positional difference of the nitrogen atom relative to the spiro-dithiolane ring.[1]

Section 2: Synthetic Pathways & Manufacturing

The synthesis of 1,4-dithia-7-azaspiro[4.5]decane hydrochloride relies on the thioacetalization of 3-piperidone hydrochloride. This reaction is thermodynamically driven but requires careful water management to prevent hydrolysis of the imine-like character of the free base or polymerization.

Protocol: Thioacetal Protection of 3-Piperidone

Reagents:

  • Substrate: 3-Piperidone Hydrochloride Hydrate.

  • Thiol Source: 1,2-Ethanedithiol (1.2 - 1.5 equivalents). Warning: Potent stench; use bleach traps.

  • Lewis Acid Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) or p-Toluenesulfonic acid (pTSA).

  • Solvent: Glacial Acetic Acid (for pTSA method) or Dichloromethane (for BF₃ method).

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a round-bottom flask with 3-piperidone HCl and solvent (DCM).

  • Addition: Add 1,2-ethanedithiol under nitrogen atmosphere.

  • Catalysis: Cool to 0°C. Dropwise add BF₃·OEt₂ (2.0 eq). The mixture may darken slightly.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). The product (free base) will be in the organic layer.

  • Salt Formation: Dry organic layer over MgSO₄, filter, and treat with 4M HCl in dioxane to precipitate the target hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

SynthesisPathway Start 3-Piperidone HCl Intermediate Thioacetalization (Spiro-ring formation) Start->Intermediate + Reagent Reagent 1,2-Ethanedithiol (BF3·OEt2, DCM) Reagent->Intermediate Workup Basic Workup (NaHCO3) -> Free Base Intermediate->Workup Salt HCl/Dioxane Treatment Workup->Salt Product 1,4-Dithia-7-azaspiro[4.5]decane HCl Salt->Product

Figure 2: Synthetic workflow for the conversion of 3-piperidone to the spiro-dithiolane hydrochloride salt.

Section 3: Pharmaceutical Applications

This compound is not merely a protected ketone; it is a functional pharmacophore and linker .

  • PROTAC Linker Chemistry:

    • The spiro-dithiolane ring provides a rigid "kink" in the linker chain, restricting conformational freedom. This entropy reduction can enhance the binding affinity of PROTACs (Proteolysis Targeting Chimeras) by pre-organizing the molecule for ternary complex formation.

    • The secondary amine (position 7) serves as the attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or the Target Protein ligand.

  • Bioisostere for Cyclohexane/Piperidine:

    • The dithiolane ring is lipophilic but metabolically distinct from a simple cyclohexane ring. It can modulate the metabolic stability (microsomal clearance) of a drug candidate by blocking metabolic soft spots on the piperidine ring.

  • Intermediate for Gem-Difluoro Derivatives:

    • While the dithiolane is stable, it can be desulfurized using N-iodosuccinimide (NIS) and HF-pyridine to generate gem-difluoropiperidines. This is a standard route to introduce fluorine into the 3-position of the piperidine ring, a common tactic to lower pKa and improve membrane permeability.

Section 4: Handling & Safety Data

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][5][6]

Critical Handling Protocols:

  • Odor Control: While the hydrochloride salt is generally odorless, trace amounts of free 1,2-ethanedithiol may be trapped in the crystal lattice. Always open containers in a well-ventilated fume hood.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which can oxidize the sulfur atoms to sulfoxides or sulfones, destroying the spiro-dithiolane integrity.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at ambient temperature.

References
  • CalPacLab . (n.d.). 1,4-Dithia-7-azaspiro[4.5]decane, HCl Specifications. Retrieved from [Link]

  • MySkinRecipes . (n.d.). 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride as a Pharmaceutical Intermediate. Retrieved from [Link]

  • PubChem . (2025). 1,4-Dioxa-8-azaspiro[4.5]decane (Isomer Comparison Data). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride, a heterocyclic spiro compound of increasing interest in medicinal chemistry. The primary focus of this document is to detail the fundamental physicochemical properties, centered on its molecular weight, and to provide expert insight into its structural characterization, plausible synthetic pathways, and significance as a building block in modern drug discovery, particularly in the field of protein degradation. This guide is structured to deliver not just data, but the scientific rationale behind the data, ensuring a thorough understanding for research and application.

Core Chemical Identity and Physicochemical Properties

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a piperidine ring fused via a spiro junction to a 1,3-dithiolane ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to handling and use in various synthetic and biological applications.

Key Identifiers and Properties

A summary of the essential quantitative data for this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name 1,4-Dithia-7-azaspiro[4.5]decane hydrochlorideN/A
CAS Number 958451-84-8[1][2]
Molecular Formula C₇H₁₄ClNS₂[1]
Molecular Weight 211.78 g/mol [2]
Purity Typically ≥95%[1]
Primary Application Protein Degrader Building Block[1]
Molecular Structure

The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation, a desirable trait in modern drug design for achieving high-affinity and selective binding to protein targets.

cluster_ring1 Piperidine Ring cluster_ring2 1,3-Dithiolane Ring N7 C8 N7->C8 Cl N7->Cl C6 C6->N7 C5 C5->C6 S1 S C5->S1 C9 C8->C9 C10 C9->C10 C10->C5 C2 C S1->C2 C3 C C2->C3 S4 S S4->C5 C3->S4

Caption: Chemical structure of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride.

In-Depth Analysis of Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, analytical characterization, and formulation. It is derived from the molecular formula, C₇H₁₄ClNS₂, using the atomic weights of its constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH141.00814.112
ChlorineCl135.45335.453
NitrogenN114.00714.007
SulfurS232.06564.130
Total 211.779

The calculated molecular weight of 211.779 g/mol is consistent with the value of 211.78 g/mol provided by chemical suppliers.[2]

Protocol for Structural Verification and Quality Control

To ensure the integrity of the compound for research and development, a multi-pronged analytical approach is essential. The following protocols represent a self-validating system to confirm the identity, structure, and purity of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride.

Mass Spectrometry for Molecular Mass Confirmation

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. It is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. For this compound, we would expect to see the cationic form of the spirocycle after the loss of the chloride counter-ion.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or a 50:50 acetonitrile:water mixture.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan the m/z range from 50 to 500.

  • Expected Result: The primary peak of interest will be the protonated molecule [M-Cl]⁺, corresponding to the free base C₇H₁₃NS₂.

    • Monoisotopic Mass Calculation: (7 * 12.00000) + (14 * 1.00783) + (1 * 14.00307) + (2 * 31.97207) = 176.0569

    • The expected high-resolution mass to be observed is m/z 176.0569 . The presence of this ion with high mass accuracy (<5 ppm error) validates the elemental composition.

NMR Spectroscopy for Structural Elucidation

Causality: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise connectivity of atoms. The unique chemical environments of the protons and carbons in the piperidine and dithiolane rings will produce a characteristic spectral fingerprint.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, which will solubilize the hydrochloride salt.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. The expected spectrum would show distinct signals for the protons on the piperidine ring and the dithiolane ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a broadband-decoupled carbon spectrum. This will confirm the presence of the seven distinct carbon atoms in the molecule's backbone.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing unambiguous proof of the spirocyclic structure.

Conceptual Synthesis Pathway

While specific proprietary synthesis methods may vary, a logical and chemically sound pathway can be proposed based on established organic chemistry principles for constructing similar heterocyclic systems.[3][4] The synthesis originates from readily available starting materials.

Causality: The core strategy involves the formation of the dithiane group by protecting a ketone, followed by manipulation of the piperidine ring. This approach is efficient and leverages the differential reactivity of the functional groups.

A 4-Piperidone Hydrochloride C Thioacetalization Intermediate A->C Lewis Acid (e.g., BF₃·OEt₂) B 1,2-Ethanedithiol D 1,4-Dithia-7-azaspiro[4.5]decane (Free Base) C->D Deprotection/ Workup E Final Product: Hydrochloride Salt D->E HCl in Ether or Isopropanol

Caption: A plausible workflow for the synthesis of the target compound.

Step-by-Step Conceptual Protocol
  • Step 1: Thioacetalization (Protection):

    • Reaction: 4-Piperidone hydrochloride monohydrate is reacted with 1,2-ethanedithiol.

    • Reagents & Conditions: A Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), is used in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.

    • Mechanism: The Lewis acid activates the ketone carbonyl group towards nucleophilic attack by the thiol groups of 1,2-ethanedithiol, forming the five-membered dithiolane ring.

  • Step 2: Neutralization and Isolation:

    • Reaction: The reaction mixture is quenched with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and the hydrochloride salt.

    • Procedure: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude free base, 1,4-Dithia-7-azaspiro[4.5]decane.

  • Step 3: Salt Formation:

    • Reaction: The isolated free base is converted back to the hydrochloride salt for improved stability and handling.

    • Reagents & Conditions: The crude free base is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride (HCl) in an alcohol (e.g., isopropanol) or ether is added dropwise with stirring.

    • Outcome: The 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride precipitates as a solid, which can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Significance and Applications in Drug Development

The classification of this compound as a "Protein Degrader Building Block" places it at the forefront of contemporary pharmaceutical research.[1] Such building blocks are essential components in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule with two key domains connected by a linker: one that binds to a protein of interest (POI) for degradation, and another that recruits an E3 ubiquitin ligase. The spirocyclic core of 1,4-Dithia-7-azaspiro[4.5]decane can serve either as a rigid scaffold within the linker or as a key component of the E3 ligase-binding moiety. Its well-defined three-dimensional structure can help optimize the spatial orientation between the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation by the proteasome. The synthesis of novel spiro systems is an active area of research for applications in drug discovery.[3][4]

Conclusion

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a specialized chemical entity whose importance is intrinsically linked to its precise molecular structure and weight. With a molecular weight of 211.78 g/mol and a rigid spirocyclic framework, it serves as a valuable tool for medicinal chemists. A rigorous combination of mass spectrometry and NMR spectroscopy is required for its unambiguous characterization, ensuring its suitability for advanced applications. Its role as a building block for protein degraders underscores the demand for such structurally complex and well-characterized molecules in the development of next-generation therapeutics.

References

  • Aladdin Scientific. (n.d.). 1, 4-Dithia-7-azaspiro[4.5]decane, HCl, min 95%, 1 gram.
  • MySkinRecipes. (n.d.). 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride.
  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

Sources

The Spirocyclic Advantage: Structural Logic and Synthetic Application in Medicinal Chemistry

[1][2][3]

Executive Summary

The dominance of flat, aromatic scaffolds in drug discovery has historically led to attrition due to poor solubility and off-target toxicity. This guide analyzes the shift toward spirocyclic architectures —structures where two rings share a single atom (the spiro center).[1][2] By increasing the fraction of


13

Part 1: Structural & Physicochemical Rationale[2][4][5]

The "Escape from Flatland"

The correlation between molecular complexity and clinical success was formalized by Lovering et al., who introduced the metric


245

Spirocycles introduce a rigid, orthogonal twist that cannot be achieved with fused or bridged bicyclic systems. This conformational restriction serves two critical functions:

  • Vectorial Definition: The exit vectors of substituents are fixed in 3D space, allowing precise probing of enzyme pockets without the entropic penalty of flexible alkyl chains.

  • Metabolic Shielding: The quaternary spiro carbon blocks metabolic hot-spots (e.g., benzylic oxidation), extending half-life (

    
    ).
    
Visualization: The Physicochemical Cascade

The following diagram illustrates the causal relationship between spiro-incorporation and improved drug-like properties.

SpiroLogicFlatFlat Aromatic Scaffold(Low Fsp3)SpiroSpirocyclic Scaffold(High Fsp3)Flat->Spiro Scaffold HoppingProp1Reduced Lipophilicity(Lower LogP)Spiro->Prop1Prop2Increased SolubilitySpiro->Prop2Prop33D Vector OrientationSpiro->Prop3Result3Novel IP SpaceSpiro->Result3Result1Reduced hERG Binding(Safety)Prop1->Result1Result2Improved Selectivity(Efficacy)Prop3->Result2

Figure 1: The "Escape from Flatland" logic flow. Transitioning to spirocyclic cores directly modulates physicochemical parameters that drive clinical success.

Part 2: Strategic Bioisosterism

The Spiro[3.3]heptane System

One of the most impactful applications of spirochemistry is the 2-oxa-6-azaspiro[3.3]heptane scaffold.[6][7] This structure acts as a rigid, partially saturated bioisostere for the morpholine ring.

Why replace Morpholine? Morpholine is a ubiquitous solubilizing group, but it can be metabolically liable (N-oxidation, ring opening). The spiro[3.3]heptane analog maintains the hydrogen bond acceptor (oxygen) and the basic amine (nitrogen) but alters the vector geometry and lowers the lipophilicity further due to the high strain energy and compact solvation shell.

Comparative Data: Morpholine vs. Spiro-Analog

The table below summarizes the property shifts observed when replacing a standard morpholine with the spiro[3.3]heptane surrogate in a theoretical drug core.

PropertyMorpholine2-oxa-6-azaspiro[3.3]heptaneImpact
Geometry Chair conformation (flexible)Rigid, orthogonal ringsReduced entropic penalty upon binding.
Basicity (

)
~8.3~7.9 - 8.1Slightly lower

improves permeability.
Lipophilicity (

LogP)
Baseline-0.5 to -1.0Significant reduction in lipophilicity.
Metabolic Stability Susceptible to oxidative openingHigh (quaternary center blocks metabolism)Extended

.
Solubility ModerateHighImproved formulation options.

Part 3: Experimental Protocols

Synthesis of 2-oxa-6-azaspiro[3.3]heptane Oxalate

This protocol is based on the seminal work by the Carreira group [1, 4].[7] It utilizes a double-displacement strategy on a pentaerythritol derivative. This is a self-validating protocol: the formation of the crystalline oxalate salt acts as a purification step, ensuring high purity without complex chromatography.

Reagents:

  • Tribromopentaerythritol[8]

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH) / Water

  • Magnesium turnings (Mg) / Methanol (MeOH)

  • Oxalic acid[8]

Step-by-Step Methodology:

  • Cyclization (Formation of N-Tosyl Intermediate):

    • Dissolve

      
       (1.0 equiv) in EtOH. Add KOH (2.5 equiv) dissolved in minimal water.
      
    • Heat to reflux (

      
      ).
      
    • Add Tribromopentaerythritol (1.0 equiv) dropwise over 1 hour.

    • Mechanism: The sulfonamide anion performs a double nucleophilic substitution on the alkyl bromides, forming the spirocyclic core.

    • Validation point: Monitor by TLC (EtOAc/Hexane). The product (N-tosyl-2-oxa-6-azaspiro[3.3]heptane) precipitates upon cooling. Filter and wash with water.

  • Deprotection (The Reductive Cleavage):

    • Dissolve the N-tosyl intermediate in anhydrous MeOH.

    • Add Mg turnings (5.0 equiv) and a catalytic amount of iodine.

    • Critical Step: Sonicate the reaction mixture. Sonication activates the Mg surface, essential for the single-electron transfer (SET) cleavage of the S-N bond.

    • Stir until the starting material is consumed (LC-MS validation).

  • Salt Formation (Purification):

    • Filter off excess Mg.

    • Add a solution of anhydrous oxalic acid (1.0 equiv) in MeOH.

    • The 2-oxa-6-azaspiro[3.3]heptane oxalate precipitates as a white solid.

    • Final Validation:

      
       NMR in 
      
      
      must show characteristic doublets for the oxetane and azetidine rings (approx.
      
      
      4.8 and 4.2 ppm).
Synthetic Workflow Visualization

The following diagram outlines the decision tree for selecting a synthetic route based on the desired spiro-scaffold.

SyntheticStrategyStartTarget Spiro ScaffoldDecision1Heteroatom in Ring?Start->Decision1RouteARoute A: Double Alkylation(e.g., Carreira Method)Decision1->RouteA Yes (Small)RouteBRoute B: Ring-Closing Metathesis(RCM)Decision1->RouteB No / LargeRouteCRoute C: [2+2] or [3+2]CycloadditionDecision1->RouteC Specific MotifsCondASmall Rings (3-4 membered)Symmetric PrecursorsRouteA->CondACondBLarger Rings (5+ membered)Olefin PrecursorsRouteB->CondBCondCBeta-lactams / ProlinesDipolar reagentsRouteC->CondC

Figure 2: Synthetic decision matrix. Selection of the synthetic strategy depends heavily on ring size and heteroatom placement.

Part 4: Medicinal Chemistry Case Study

Reducing hERG Liability in MCHr1 Antagonists

A classic example of spirocyclic utility is the optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists [3].[2]

  • The Problem: Early leads containing flexible piperidine linkers showed high potency but dangerous hERG channel inhibition (cardiotoxicity risk) due to the basic amine and lipophilic tail interacting with the channel pore.

  • The Solution: Replacement of the piperidine/morpholine core with an azaspiro[3.3]heptane .

  • The Result:

    • LogD reduction: The spirocycle lowered LogD, reducing non-specific hydrophobic binding.

    • hERG Margin: The rigid geometry prevented the molecule from adopting the conformation required to block the hERG pore, improving the safety window by >10-fold.

    • Efficacy: Potency at MCHr1 was maintained because the spiro-vector correctly oriented the pharmacophores.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Source: European Journal of Medicinal Chemistry (2025) URL:[Link][9]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Source: RSC Medicinal Chemistry (2025) URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (2010) URL:[Link]

Technical Guide: 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride Safety & Handling

[1][2]

Document Control:

  • Version: 1.0

  • Classification: Laboratory Safety & Technical Protocol

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers[1]

Executive Summary

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride (CAS: 958451-84-8) is a specialized spirocyclic building block used primarily in the synthesis of pharmaceutical agents requiring a protected 3-piperidone scaffold.[1][2] Structurally, it consists of a piperidine ring fused at the 3-position to a 1,3-dithiolane ring, provided as the hydrochloride salt to enhance stability.[1][2]

While useful, this compound presents a dual-hazard profile: the physiological toxicity associated with secondary amines and the olfactory/chemical hazards of cyclic thioacetals.[1][2] This guide defines the operating standards to manipulate this compound without compromising data integrity or personnel safety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the structural constraints of the molecule is the first step in safe handling.[1][2] The dithiolane moiety acts as a protecting group for the ketone but introduces sulfur-specific reactivity.[1][2]

PropertySpecification
Chemical Name 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride
CAS Number 958451-84-8
Molecular Formula C₇H₁₃NS₂[1][2][3][4][5][6] · HCl
Molecular Weight 211.77 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol Low: Hexanes, DCM (unless free-based)
Acidity Acidic in aqueous solution (pH ~3-4 due to HCl salt)
Odor Faint sulfide odor (intensifies upon degradation)

Structural Context: The "7-aza" designation indicates the nitrogen atom is located at position 7 of the spiro system (relative to the sulfur numbering), corresponding to a protected 3-piperidone .[1][2] This distinguishes it from the more common 8-aza (protected 4-piperidone) analogs.[1][2]

Hazard Identification & Toxicology (E-E-A-T)

As a research intermediate, comprehensive toxicological data (LD50) is often extrapolated from structural analogs (piperidine and 1,3-dithiolane).[1][2]

GHS Classification (Derived)[1][2]
  • H315: Causes skin irritation.[1][2][7]

  • H319: Causes serious eye irritation.[1][2][7]

  • H335: May cause respiratory irritation.[1][2][7]

  • EUH031: Contact with acids may liberate toxic gas (trace H₂S or thiols if degraded).[1][2]

Specific Chemical Hazards[1][2]
  • Thioacetal Stability: The 1,3-dithiolane ring is generally stable to basic and neutral conditions.[1][2] However, strong Lewis acids (e.g., BF₃[1][2]·OEt₂) or aqueous acid with heat can deprotect the ketone, releasing 1,2-ethanedithiol .[1][2]

    • Risk:[1][3] 1,2-ethanedithiol has an extreme stench and high acute toxicity.[1][2]

  • Nitrogen Reactivity: As a secondary amine salt, the compound is a nucleophile precursor.[1][2] Skin contact can result in rapid absorption due to the lipophilic nature of the free base if generated in situ by sweat (pH > 7).[1][2]

  • Oxidation Sensitivity: The sulfur atoms are susceptible to oxidation by agents like KMnO₄ or H₂O₂ to form sulfoxides/sulfones, potentially ruining the starting material and creating exothermic runaways.[1][2]

Handling Protocols & Engineering Controls

Engineering Controls
  • Primary: All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood operating at face velocity > 0.5 m/s.[1][2]

  • Secondary: Local Exhaust Ventilation (LEV) (e.g., "elephant trunk") is insufficient due to the potential for heavy sulfur vapors if the salt hydrolyzes.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Hands: Double-gloving is mandatory.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene (for prolonged handling).[1][2] Sulfur compounds can permeate thin nitrile over time.[1][2]

  • Eyes: Chemical splash goggles.[1][2]

  • Respiratory: If working outside a hood (emergency only), use a full-face respirator with ABEK1 filters (Organic vapor + Acid gas).[1][2]

Protocol: Free-Basing for Nucleophilic Substitution

The HCl salt is non-nucleophilic.[1][2] To use the nitrogen for alkylation (e.g., reductive amination or SN2 coupling), it must be "free-based."[1][2] This is a critical step where errors often occur.[1][2]

The "In-Situ" Method (Recommended for Safety): Avoid isolating the smelly free base oil if possible.[1][2] Generate it inside the reaction vessel.

  • Suspension: Suspend the HCl salt in the reaction solvent (e.g., DMF, Acetonitrile).[1][2]

  • Scavenger Addition: Add 1.1 - 1.5 equivalents of an organic base (DIPEA or Triethylamine).[1][2]

  • Verification: The suspension will clarify or change texture as the organic soluble free base forms and DIPEA[1][2]·HCl precipitates (solvent dependent).[1][2]

  • Reaction: Add the electrophile immediately.

Visualizing the Workflow:

GStartStart: 1,4-Dithia-7-azaspiro[4.5]decane HCl (Solid)WeighWeighing(In Fume Hood)Start->Weigh PPE: Double GlovesSolventSuspend in Solvent(DCM/DMF)Weigh->Solvent Inert AtmosphereBaseAdd Base(Et3N / DIPEA)Solvent->Base Exothermic? NoReactAdd Electrophile(Reaction)Base->React In-situ generationQuenchQuench/Workup(Bleach for waste)React->Quench Waste Mgmt

Figure 1: Safe workflow for in-situ free-basing and reaction setup.

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen .[1][2] Moisture absorption will lead to clumping and hydrolysis of the HCl salt, releasing acid that attacks the dithiolane.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion by the chloride salt.[1][2]

Emergency Response & Waste Disposal

Spills and Exposure[1][9]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin absorption).[1][2]

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[1][2]

    • Cover spill with sodium carbonate or calcium carbonate to neutralize acidity.[1][2]

    • Wipe up with solvent-dampened pads.[1][2]

    • Deodorizing: Treat the surface with a dilute bleach solution (10%) to oxidize any trace sulfur compounds.[1][2]

Waste Disposal (The Bleach Protocol)

Sulfur-containing waste requires specific segregation to prevent "lab stench."[1][2]

Protocol:

  • Segregation: Do not mix with general organic waste immediately.[1][2]

  • Oxidation: Treat the waste stream (mother liquors, aqueous layers) with 10% Sodium Hypochlorite (Bleach) .[1][2]

    • Mechanism:[1][3][5] Bleach oxidizes sulfides/thiols to sulfoxides/sulfones/sulfates, which are odorless and less toxic.[1][2]

  • Check: Allow to stand for 30 minutes. Verify pH is basic.[1][2]

  • Disposal: Dispose of into the "Halogenated/Sulfur" waste container.

Disposal Logic Tree:

SafetyWasteReaction Waste StreamCheckContains Sulfur/Thiol Odor?Waste->CheckBleachAdd 10% Bleach (NaOCl)Check->BleachYes (Risk of Stench)DirectDispose in General OrganicCheck->DirectNo (Clean)WaitWait 30 Mins (Oxidation)Bleach->WaitBinDispose in Sulfur/Halo WasteWait->Bin

Figure 2: Decision tree for deodorizing and disposing of sulfur-containing chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 12394773, 1,4-Dioxa-7-azaspiro[4.5]decane (Analogous Safety Data). Retrieved from [Link]

The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a cornerstone in the design of novel therapeutics. Its inherent structural rigidity and synthetic tractability have positioned it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This guide provides a comprehensive overview of the therapeutic potential of azaspiro[4.5]decane derivatives, delving into their applications in oncology, neurodegenerative disorders, and infectious diseases. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies that underpin the development of these promising therapeutic agents.

The Strategic Advantage of the Azaspiro[4.5]decane Core

The therapeutic promise of the azaspiro[4.5]decane scaffold lies in its distinct physicochemical properties. The spirocyclic nature of the core structure imparts a defined three-dimensional geometry, which can facilitate precise and high-affinity interactions with the binding pockets of biological targets. This conformational constraint reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity. Furthermore, the nitrogen atom within the heterocyclic ring system provides a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Frontiers of Azaspiro[4.5]decane Derivatives

Oncology: A Multi-pronged Attack on Cancer

Azaspiro[4.5]decane derivatives have demonstrated significant potential in the fight against cancer through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

a) Dual EGFR/BRAFV600E Inhibition in Melanoma and Colorectal Cancer:

A significant breakthrough in the application of this scaffold has been the development of dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[2] In many cancers, including melanoma and colorectal cancer, the MAPK/ERK pathway is constitutively activated, often due to mutations in BRAF. While BRAF inhibitors have shown efficacy, resistance frequently develops through EGFR-mediated reactivation of the MAPK pathway.[3][4]

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and shown to potently inhibit both EGFR and BRAFV600E.[2] For instance, compounds 6b and 7b from a recent study exhibited IC50 values in the nanomolar range against both kinases.[5] This dual-inhibition strategy offers a promising approach to overcoming acquired resistance to single-target therapies.[2]

Table 1: In Vitro Activity of Representative 1-Thia-4-azaspiro[4.5]decane Derivatives [5]

CompoundTargetIC50 (nM)
6b EGFR84
BRAFV600E108
7b EGFR78
BRAFV600E96

Mechanism of Action: The EGFR/BRAF Signaling Cascade

The diagram below illustrates the signaling pathway targeted by these dual inhibitors. Under normal conditions, growth factor binding to EGFR triggers a phosphorylation cascade that activates BRAF, leading to cell proliferation. In BRAF-mutant cancers, this pathway is constitutively active. Azaspiro[4.5]decane-based inhibitors simultaneously block EGFR and the mutant BRAF, effectively shutting down this pro-survival signaling.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Inhibitor Azaspiro[4.5]decane Inhibitor Inhibitor->EGFR Inhibitor->BRAF

Caption: EGFR/BRAF signaling pathway and points of inhibition.

b) Broad-Spectrum Anticancer Activity:

Other derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated cytotoxic activity against a range of cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinomas.[6][7] While the precise mechanisms of action for some of these compounds are still under investigation, their ability to induce apoptosis has been established.[2]

Central Nervous System Disorders: Modulating Key Neurological Receptors

The rigid nature of the azaspiro[4.5]decane scaffold makes it particularly well-suited for targeting receptors in the central nervous system (CNS), where precise ligand-receptor interactions are paramount.

a) Sigma-1 Receptor Ligands for Neuroimaging and Therapy:

The sigma-1 receptor, an intracellular chaperone located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological processes and diseases.[8][9] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 receptor.[10] These compounds have shown promise as positron emission tomography (PET) imaging agents for visualizing sigma-1 receptor distribution in the brain, which could aid in the diagnosis and monitoring of neurodegenerative diseases.[10][11]

One such derivative, [18F]8, demonstrated high initial brain uptake and specific binding to sigma-1 receptor-rich regions in preclinical studies.[10] Furthermore, some sigma-1 receptor ligands have shown neuroprotective effects by modulating calcium signaling and reducing oxidative stress.[12]

Table 2: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors [10]

CompoundKi (σ1) (nM)Ki (σ2)/Ki (σ1) Selectivity Ratio
Compound 1 0.472
Compound 8 12.144

Mechanism of Action: The Sigma-1 Receptor's Role in Cellular Homeostasis

The sigma-1 receptor plays a crucial role in maintaining cellular homeostasis by regulating calcium signaling between the endoplasmic reticulum and mitochondria. The following diagram illustrates a simplified workflow for evaluating the potential of an azaspiro[4.5]decane derivative as a sigma-1 receptor PET ligand.

Sigma1_Workflow A Synthesis of Azaspiro[4.5]decane Precursor B Radiolabeling with 18F A->B C In Vitro Binding Assay (Ki Determination) B->C D In Vivo Biodistribution (Animal Model) B->D E PET Imaging D->E F Evaluation of Brain Uptake and Specificity E->F

Caption: Workflow for developing a sigma-1 receptor PET ligand.

b) M1 Muscarinic Agonists for Alzheimer's Disease:

The M1 muscarinic acetylcholine receptor is a key target for the symptomatic treatment of Alzheimer's disease, as its activation is involved in learning and memory processes.[13][14] A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists.[13] Through systematic modification of the lead compound, derivatives with preferential affinity for M1 over M2 receptors were identified, demonstrating a desirable selectivity profile to minimize side effects.[13]

Infectious Diseases: A Scaffold for Novel Antimicrobials

The therapeutic potential of azaspiro[4.5]decane scaffolds extends to the realm of infectious diseases. Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, which incorporate a spirocyclic system, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. While not a direct azaspiro[4.5]decane, this highlights the broader utility of spirocyclic structures in antimicrobial drug design.

Experimental Protocols: A Foundation for Discovery

The successful development of azaspiro[4.5]decane-based therapeutics relies on robust and reproducible experimental methodologies.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives (A Representative Protocol)[2]

This one-pot synthesis provides an efficient route to a key intermediate for anticancer drug discovery.

Materials:

  • 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one

  • Thioglycolic acid

  • Anhydrous ethanol

  • Reflux apparatus

Procedure:

  • A mixture of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one (1 mmol) and thioglycolic acid (1.2 mmol) in anhydrous ethanol (20 mL) is prepared.

  • The reaction mixture is refluxed for 6-8 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-one derivative.

  • The structure of the synthesized compound is confirmed using NMR, mass spectrometry, and elemental analysis.[2]

In Vitro Anticancer Activity Assessment: The MTT Assay[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Procedure:

  • Cancer cell lines (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates at a density of 5x104 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (azaspiro[4.5]decane derivatives) and incubated for a further 48 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Conclusion

The azaspiro[4.5]decane scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates its potential across a spectrum of diseases, from cancer to neurodegenerative disorders. While many of the current findings are from preclinical studies, the potent and selective activities observed warrant further investigation.[15]

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel synthetic methodologies will also be crucial for expanding the chemical space of accessible azaspiro[4.5]decane derivatives. As our understanding of the complex interplay between these scaffolds and their biological targets deepens, the azaspiro[4.5]decane motif is poised to deliver the next generation of innovative medicines.

References

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(5), 4493–4510. [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules, 22(1), 170. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2849. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(15), 6224–6237. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron, 54(40), 12379–12388. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2018). Signal Transduction and Targeted Therapy, 3, 34. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry, 61(17), 7877–7893. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). Journal of Medicinal Chemistry, 37(14), 2292–2304. [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. (2012). American Journal of Neurodegenerative Disease, 1(3), 289–304. [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. (2012). American Journal of Neurodegenerative Disease, 1(3), 289–304. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (2020). Frontiers in Neuroscience, 14, 572334. [Link]

  • EGFR-Mediated Reactivation of MAPK Signaling Contributes to Insensitivity of BRAF-Mutant Colorectal Cancers to RAF Inhibition with Vemurafenib. (2012). Cancer Discovery, 2(3), 227–235. [Link]

  • EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib. (2012). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2022). Molecules, 27(19), 6598. [Link]

  • Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. (2024). International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2022). Cancers, 14(15), 3749. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • M1 muscarinic acetylcholine receptor dysfunction in moderate Alzheimer's disease pathology. (2020). Brain Communications, 2(1), fcaa058. [Link]

  • Natural Products as the Potential to Improve Alzheimer's and Parkinson's Disease. (2023). Antioxidants, 12(5), 1033. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience, 13, 740. [Link]

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  • The sigma-1 receptor: roles in neuronal plasticity and disease. (2013). Trends in Neurosciences, 36(11), 660–672. [Link]

  • Researchers identify two compounds capable of inhibiting growth of brain tumor cells. (2023, March 6). EurekAlert!. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro- And 1,4-dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-HT 1A Receptor Agonists. (2017). European Journal of Medicinal Chemistry, 125, 435–452. [Link]

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The Spirocyclic Scaffold in Dopamine Agonist Design: An In-Depth Technical Guide to 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutics targeting the dopaminergic system is a cornerstone of neuropharmacology. Dopamine agonists, with applications in Parkinson's disease, hyperprolactinemia, and restless legs syndrome, represent a class of drugs where chemical structure dictates therapeutic efficacy and side-effect profile.[1] Spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a rigid framework that can enforce a specific three-dimensional conformation, which is often crucial for selective receptor engagement. This guide provides a comprehensive technical overview of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride, a versatile precursor for the synthesis of novel dopamine agonists. We will delve into its synthesis, strategic conversion into active pharmacophores, the underlying principles of its design, and the methodologies for evaluating the resulting compounds.

Introduction: The Rationale for Spirocyclic Dopamine Agonists

The design of potent and selective dopamine receptor ligands is a significant challenge due to the high degree of homology among the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subtypes.[2] The rigid nature of spirocyclic systems, such as the azaspiro[4.5]decane core, can provide a distinct advantage by locking the orientation of key pharmacophoric elements, thereby enhancing selectivity for a particular receptor subtype.[3] The 1,4-dithia-7-azaspiro[4.5]decane scaffold, a bioisostere of the more commonly explored 1,4-dioxa variant, offers a unique opportunity to modulate the physicochemical properties of the resulting ligands, potentially influencing their solubility, metabolic stability, and receptor interaction profile.

This guide will focus on the hydrochloride salt of 1,4-dithia-7-azaspiro[4.5]decane (CAS Number: 958451-84-8) as a foundational building block.[4] Its secondary amine provides a convenient handle for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the dopamine receptor binding pocket.

Synthesis of the Precursor: 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride

The synthesis of the spirocyclic core is a critical first step. While a specific, detailed protocol for the dithia variant is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be constructed based on well-established principles of thioketalization.

Theoretical Synthetic Pathway: Thioketalization of 4-Piperidone

The most direct approach involves the acid-catalyzed reaction of 4-piperidone monohydrate hydrochloride with 1,2-ethanedithiol. The thioketalization reaction protects the ketone functionality of the piperidone ring and forms the desired 1,3-dithiolane ring.[5]

G cluster_reactants Reactants cluster_reagents Reagents reactant1 4-Piperidone Monohydrate Hydrochloride product 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride reactant1->product Reaction reactant2 1,2-Ethanedithiol reactant2->product reagent1 Acid Catalyst (e.g., BF3·OEt2, TsOH) reagent1->product reagent2 Solvent (e.g., Dichloromethane) reagent2->product

Caption: Proposed synthesis of the precursor.

Representative Experimental Protocol

The following protocol is a representative procedure based on standard thioketalization methods.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) in anhydrous DCM at 0 °C, add 1,2-ethanedithiol (1.1 equivalents).

  • Slowly add boron trifluoride diethyl etherate (1.2 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield 1,4-dithia-7-azaspiro[4.5]decane hydrochloride.

Conversion to Dopamine Agonists: The Role of N-Alkylation

The secondary amine of the 1,4-dithia-7-azaspiro[4.5]decane core is the key functional group for its elaboration into potential dopamine agonists. N-alkylation with various pharmacophoric moieties is a well-established strategy to introduce the necessary structural features for dopamine receptor binding and activation.

Design Principles for N-Substituents

The choice of the N-alkyl substituent is critical and is guided by the known structure-activity relationships (SAR) of dopamine agonists. Key structural features often include:

  • A phenethylamine or a related bioisosteric group: This is a classic pharmacophore for dopamine receptor ligands.

  • A hydroxyl group on the aromatic ring: This can mimic the catechol hydroxyls of dopamine and form key hydrogen bonds with serine residues in the D2-like receptor binding pocket.[6]

  • An appropriate linker length: The distance between the spirocyclic core and the aromatic ring is crucial for optimal receptor interaction.

Representative N-Alkylation Protocol

The following is a general procedure for the N-alkylation of 1,4-dithia-7-azaspiro[4.5]decane.

Materials:

  • 1,4-Dithia-7-azaspiro[4.5]decane (free base)

  • Appropriate alkyl halide (e.g., 2-(3,4-dimethoxyphenyl)ethyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 1,4-dithia-7-azaspiro[4.5]decane (1 equivalent) in acetonitrile, add the desired alkyl halide (1.1 equivalents) and potassium carbonate (2-3 equivalents).

  • Heat the mixture to reflux and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

G precursor 1,4-Dithia-7-azaspiro[4.5]decane product N-Alkyl-1,4-dithia-7-azaspiro[4.5]decane (Potential Dopamine Agonist) precursor->product N-Alkylation alkyl_halide Alkyl Halide (e.g., R-Br) alkyl_halide->product base Base (K2CO3 or Et3N) base->product

Caption: General scheme for N-alkylation.

Pharmacological Evaluation of Derived Agonists

Once synthesized, the novel N-substituted 1,4-dithia-7-azaspiro[4.5]decane derivatives must be evaluated for their affinity and functional activity at dopamine receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the synthesized compounds for the target receptors. These assays typically involve incubating the compound of interest with cell membranes expressing the dopamine receptor subtype of interest (e.g., D2, D3) and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Assay Component Description
Receptor Source Cell membranes from cell lines stably expressing human D2 or D3 receptors.
Radioligand e.g., [³H]Spiperone or [³H]Raclopride for D2-like receptors.
Test Compound Synthesized N-substituted 1,4-dithia-7-azaspiro[4.5]decane derivatives.
Measurement Scintillation counting to quantify the amount of displaced radioligand.
Output IC₅₀ and Ki values, indicating the affinity of the test compound for the receptor.
In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the dopamine receptor. For D2-like receptors, which are Gαi/o-coupled, common functional assays measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Representative cAMP Assay Protocol:

  • Culture cells expressing the dopamine D2 receptor.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate adenylyl cyclase with forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is a measure of its agonist activity.

  • The half-maximal effective concentration (EC₅₀) and the maximal effect (Emax) are determined.

G Agonist Dopamine Agonist D2R D2 Receptor Agonist->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: D2 receptor signaling pathway.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the N-substituent on the 1,4-dithia-7-azaspiro[4.5]decane core allows for the exploration of the SAR. For instance, varying the nature and position of substituents on the aromatic ring, as well as altering the length and rigidity of the linker, can provide valuable insights into the optimal structural requirements for high affinity and selective D2-like receptor agonism.

The data obtained from these studies can be used to build computational models to further guide the design of next-generation dopamine agonists with improved therapeutic profiles. The 1,4-dithia-7-azaspiro[4.5]decane scaffold represents a promising and relatively underexplored platform for the development of novel CNS-active compounds.

Conclusion

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a valuable and versatile precursor for the synthesis of novel dopamine agonists. Its rigid spirocyclic core provides a solid foundation for the precise positioning of pharmacophoric elements, while the dithiolane moiety offers an alternative to the more common dioxolane group, potentially conferring advantageous physicochemical properties. Through straightforward synthetic manipulations, primarily N-alkylation, a diverse library of compounds can be generated and evaluated for their potential as next-generation therapeutics for dopamine-related disorders. The systematic approach to synthesis and pharmacological evaluation outlined in this guide provides a roadmap for researchers and drug development professionals to unlock the full potential of this promising scaffold.

References

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  • PubChem. (n.d.). 1,4-dithiaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

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  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5807–5817. [Link]

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Sources

Methodological & Application

Synthesis of 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, which can enhance the stability and binding specificity of drug molecules.[1] This application note provides a detailed, two-step protocol for the synthesis of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride, commencing from the commercially available N-Boc-4-piperidone. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.

Overall Synthesis Scheme

The synthesis is a two-step process:

  • Step 1: Thioacetalization. The carbonyl group of N-Boc-4-piperidone is protected as a dithiolane using 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis acid.

  • Step 2: Boc Deprotection and Salt Formation. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is removed under acidic conditions, and the resulting amine is protonated to form the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 1,4-dithia-7-azaspiro[4.5]decane-7-carboxylate

Rationale:

This step involves the formation of a thioacetal (dithiolane) from a ketone. The reaction is an equilibrium process, and to drive it to completion, a dehydrating agent or removal of water is often employed. Lewis acids are effective catalysts for this transformation. The Boc protecting group is stable under these conditions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
N-Boc-4-piperidone199.2510.0 g50.2 mmol
1,2-Ethanedithiol94.25.1 mL60.2 mmol
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.937.6 mL60.2 mmol
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dichloromethane (200 mL). Stir at room temperature until the solid is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1,2-ethanedithiol (5.1 mL, 60.2 mmol) to the solution.

  • Add boron trifluoride diethyl etherate (7.6 mL, 60.2 mmol) dropwise over 10 minutes. Caution: This reagent is corrosive and moisture-sensitive. Handle in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 1,4-dithia-7-azaspiro[4.5]decane-7-carboxylate as a white solid.

Visualization of Step 1 Workflow:

step1_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-Boc-4-piperidone in DCM B Cool to 0 °C A->B C Add 1,2-Ethanedithiol B->C D Add BF3·OEt2 C->D E Stir at RT for 12-16h D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Boc-protected Intermediate I->J Pure Product

Caption: Workflow for the synthesis of the Boc-protected intermediate.

Step 2: Synthesis of 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride

Rationale:

The Boc protecting group is readily cleaved under acidic conditions.[2] Using hydrochloric acid in a suitable solvent not only removes the Boc group but also forms the desired hydrochloride salt in a single step.[3] The resulting salt often precipitates from the reaction mixture, simplifying purification.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
tert-butyl 1,4-dithia-7-azaspiro[4.5]decane-7-carboxylate275.4310.0 g36.3 mmol
4 M HCl in 1,4-Dioxane-50 mL200 mmol
Diethyl ether74.12200 mL-

Procedure:

  • To a 250 mL round-bottom flask, add tert-butyl 1,4-dithia-7-azaspiro[4.5]decane-7-carboxylate (10.0 g, 36.3 mmol).

  • Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the flask. Caution: This reagent is corrosive. Handle in a fume hood.

  • Stir the mixture at room temperature for 2-4 hours. Gas evolution (isobutylene and carbon dioxide) will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether (200 mL) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride.

Visualization of Step 2 Workflow:

step2_workflow cluster_reaction Deprotection & Salt Formation cluster_isolation Product Isolation A Combine Boc-intermediate with 4M HCl in Dioxane B Stir at RT for 2-4h A->B C Precipitate with Diethyl Ether B->C D Vacuum Filtration C->D E Wash with Diethyl Ether D->E F Dry under Vacuum E->F G 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride F->G Final Product

Sources

Application Notes and Protocols for the Synthesis of PROTACs using 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Incorporating a Novel VHL Ligand into Targeted Protein Degraders

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the rationale behind experimental design, provide detailed, adaptable protocols for linker conjugation, and offer insights into the characterization and purification of the resulting PROTAC molecules. The methodologies outlined herein are grounded in established principles of bioconjugation chemistry and are designed to be both informative for the experienced scientist and accessible to those new to the field of targeted protein degradation.

Introduction: The Role of 1,4-Dithia-7-azaspiro[4.5]decane in VHL-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[3]

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride serves as a key building block for the VHL-binding component of a PROTAC.[] Its spirocyclic scaffold provides a rigid framework that can contribute to the stability and binding affinity of the final PROTAC molecule. The secondary amine within the azaspirocycle is the primary point of attachment for the linker, which in turn is connected to the ligand for the target protein. The choice of linker and the method of conjugation are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the VHL ligase, the PROTAC, and the target protein, which is a prerequisite for subsequent ubiquitination and degradation.[5]

This guide will focus on the practical aspects of reacting 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride with various linkers, providing detailed protocols for common conjugation strategies.

Physicochemical Properties and Handling of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₇H₁₄ClNS₂[]
Molecular Weight 211.8 g/mol []
CAS Number 958451-84-8[]
Appearance White to off-white solidInferred from typical amine hydrochlorides
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.Inferred from similar compounds
Storage Store at room temperature in a dry, well-ventilated place.[]

Note on Handling: As with all amine hydrochlorides, it is important to handle this compound in a well-ventilated area. The free amine is liberated by the addition of a non-nucleophilic base, a necessary step in most conjugation reactions.

The Ubiquitin-Proteasome System and the Mechanism of VHL-based PROTACs

The efficacy of a PROTAC is contingent on its ability to successfully co-opt the ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of a VHL-based PROTAC.

PROTAC_Mechanism Mechanism of VHL-based PROTAC Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL_E3 VHL E3 Ligase Complex PROTAC->VHL_E3 Recruits VHL Ternary_Complex POI-PROTAC-VHL Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI Ternary_Complex->PROTAC Catalytic Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: Mechanism of VHL-based PROTAC Action. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Synthetic Protocols for Linker Conjugation

The secondary amine of 1,4-Dithia-7-azaspiro[4.5]decane is a versatile handle for linker attachment. The two most common and robust methods for this conjugation are amide bond formation and reductive amination. The choice of method is dictated by the functional group present on the linker.

Protocol 1: Amide Bond Formation with Carboxylic Acid-Terminated Linkers

This is a widely used method for its reliability and the commercial availability of a vast array of carboxylic acid-containing linkers (e.g., PEG and alkyl chains).

Reaction Scheme:

Workflow Diagram:

Amide_Coupling_Workflow Amide Coupling Workflow Start Start Dissolve_Ligand Dissolve 1,4-Dithia-7-azaspiro[4.5]decane·HCl and Linker-COOH in DMF Start->Dissolve_Ligand Add_Base Add DIPEA to neutralize HCl and deprotonate the amine Dissolve_Ligand->Add_Base Add_Coupling_Reagent Add HATU/HBTU and HOBt Add_Base->Add_Coupling_Reagent Reaction Stir at room temperature for 2-12 hours Add_Coupling_Reagent->Reaction Monitor Monitor by LC-MS Reaction->Monitor Workup Aqueous workup Monitor->Workup Purification Purify by flash chromatography or preparative HPLC Workup->Purification Characterization Characterize by NMR and MS Purification->Characterization End End Characterization->End

Figure 2: General workflow for amide bond formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), to a solution of the carboxylic acid-terminated linker (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the coupling reagent, such as HATU (1.1 eq.) or HBTU (1.1 eq.), and an additive like HOBt (1.1 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride (1.2 eq.) in anhydrous DMF. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.), to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling Reaction: Add the solution of the activated linker to the solution of the free amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (HPLC) to obtain the desired PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Insights: The choice of coupling reagent is crucial. HATU is often preferred for its high efficiency and low rate of racemization. The addition of HOBt can further suppress side reactions. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated ester intermediate.

Protocol 2: Reductive Amination with Aldehyde or Ketone-Terminated Linkers

Reductive amination is an excellent alternative for constructing the linker-VHL ligand bond, particularly when the linker is functionalized with an aldehyde or ketone.

Reaction Scheme:

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride (1.2 eq.) and the aldehyde or ketone-terminated linker (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M).

  • Free Amine Generation: Add a non-nucleophilic base, such as DIPEA (1.5 eq.), to neutralize the hydrochloride salt.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the reaction mixture.[6][7]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Expert Insights: Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective than other borohydrides, reducing the risk of over-reduction of other functional groups. The reaction is typically carried out at a slightly acidic pH to promote iminium ion formation, which can be achieved by the addition of a small amount of acetic acid.

Representative Data for VHL-based PROTACs

VHL Ligand ClassLinker TypeCoupling MethodTypical Yield (%)Typical Purity (%) (by HPLC)Reference
Hydroxyproline AmidePEG4-acidAmide Coupling (HATU)40-60>95[1]
Hydroxyproline AmideAlkyl-C6-acidAmide Coupling (HBTU)35-55>95[8]
Spirocyclic AminePEG3-aldehydeReductive Amination50-70>98[9]
Hydroxyproline AmideAlkyl-C4-aldehydeReductive Amination45-65>95

Troubleshooting Common Synthetic Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Conversion - Incomplete activation of the carboxylic acid.- Steric hindrance around the amine or acid.- Insufficient reaction time or temperature.- Use a more potent coupling reagent (e.g., HATU).- Increase the reaction temperature slightly (e.g., to 40-50 °C).- Extend the reaction time.
Formation of Side Products - Epimerization at the alpha-carbon of the amino acid in the VHL ligand.- Double alkylation in reductive amination.- Use HOBt or Oxyma as an additive to suppress racemization.- Use a stoichiometric amount of the amine in reductive amination.
Difficult Purification - Close polarity of the product and starting materials.- Poor solubility of the final PROTAC.- Utilize reverse-phase HPLC for purification.- Employ a different solvent system for flash chromatography.- Consider a salt screen to improve solubility.

Conclusion

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a valuable building block for the synthesis of VHL-recruiting PROTACs. The protocols for amide bond formation and reductive amination described in this guide provide robust and adaptable methods for the conjugation of a wide variety of linkers. Successful PROTAC synthesis hinges on careful experimental design, the use of high-quality reagents, and diligent monitoring and purification. By following the principles and procedures outlined in this application note, researchers can confidently incorporate this novel VHL ligand into their targeted protein degradation discovery programs.

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  • ACS Publications. (n.d.). Identification and Characterization of Von Hippel-Lindau-Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK-Binding Kinase 1. Journal of Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo.
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Application Note: Structural Elucidation of 1,4-Dithia-7-azaspiro[4.5]decane Hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a spirocyclic heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug development.[1] Its rigid three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount for its use in further synthetic applications and for regulatory purposes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride. As no public spectral data is currently available for this specific molecule, this guide will focus on the theoretical underpinnings and practical protocols for its complete structural elucidation.

The molecular structure of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is presented below:

Molecular Formula: C₇H₁₄ClNS₂ Molecular Weight: 211.78 g/mol CAS Number: 958451-84-8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.[2] For 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed for complete spectral assignment.

Experimental Protocol: NMR Data Acquisition

1.1.1. Sample Preparation

The choice of a suitable deuterated solvent is critical, especially for a hydrochloride salt where the ammonium proton (N-H) is of interest. Protic solvents like D₂O or CD₃OD can lead to the exchange of this labile proton with deuterium, potentially obscuring its signal.[3] Therefore, an aprotic polar solvent is recommended.

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve hydrochloride salts and its high boiling point. The residual proton signal of DMSO-d₅ at approximately 2.50 ppm can be used as a secondary chemical shift reference.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[4]

    • For ¹³C NMR and 2D experiments, a more concentrated sample of 10-20 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Procedure:

    • Weigh the desired amount of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride into a clean, dry vial.

    • Add the appropriate volume of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution into a high-quality 5 mm NMR tube.[5]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

1.1.2. Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Parameter Suggested Value Rationale
¹H NMR Spectral Width-2 to 12 ppmTo cover the full range of expected proton signals.
Number of Scans16To achieve an adequate signal-to-noise ratio.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
¹³C{¹H} NMR Spectral Width0 to 200 ppmTo encompass all expected carbon signals.
Number of Scans1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay2 sStandard delay for ¹³C acquisition.
COSY Spectral Width-2 to 12 ppm in both dimensionsTo correlate all coupled protons.
Number of Scans4-8 per incrementTo achieve sufficient signal in the second dimension.
HSQC ¹H Spectral Width-2 to 12 ppmTo cover the proton dimension.
¹³C Spectral Width0 to 80 ppmTo focus on the region of protonated carbons.
Number of Scans4-8 per incrementFor good correlation peaks.
HMBC ¹H Spectral Width-2 to 12 ppmTo cover the proton dimension.
¹³C Spectral Width0 to 150 ppmTo observe long-range correlations to all carbons, including the spiro carbon.
Number of Scans16-32 per incrementTo detect weaker long-range correlations.
Predicted ¹H NMR Spectrum and Interpretation

The structure of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride suggests a complex ¹H NMR spectrum due to the spirocyclic nature and the resulting diastereotopic protons. The protonated amine will deshield adjacent protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
N-H₂⁺8.0 - 9.5Broad singletThe ammonium protons are acidic and often appear as a broad signal. Its chemical shift is concentration and temperature dependent.
H-6, H-8 (axial & equatorial)3.0 - 3.5MultipletProtons on carbons adjacent to the protonated nitrogen are significantly deshielded. They will be diastereotopic and show complex splitting.
H-2, H-33.2 - 3.6MultipletProtons of the dithiolane ring. Due to the spirocyclic nature, these four protons may not be equivalent and could appear as a complex multiplet.
H-9, H-10 (axial & equatorial)1.8 - 2.2MultipletProtons on the piperidine ring further from the nitrogen. They will also be diastereotopic and exhibit complex splitting patterns.

Causality behind Predictions: The chemical shifts are predicted based on standard values for similar functional groups.[6][7] Protons alpha to the positively charged nitrogen are expected to be downfield due to the inductive effect. The rigid spirocyclic system restricts conformational flexibility, leading to distinct signals for axial and equatorial protons, which will be coupled to each other (geminal coupling) and to vicinal protons.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum is expected to show 6 distinct signals, as the pairs of carbons C-6/C-8 and C-9/C-10 are chemically equivalent due to a plane of symmetry passing through the N, C-7, and the spiro carbon if the piperidine ring undergoes rapid chair-flipping. However, at low temperatures or with a rigid conformation, these could become non-equivalent.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-5 (Spiro)60 - 75The spiro carbon is a quaternary carbon bonded to two sulfur atoms, which will cause a significant downfield shift.
C-6, C-845 - 55Carbons adjacent to the protonated nitrogen are deshielded.
C-2, C-335 - 45Carbons of the dithiolane ring.
C-9, C-1025 - 35Aliphatic carbons in the piperidine ring.

Causality behind Predictions: The predictions are based on typical chemical shift values for carbons in similar environments.[7] The presence of two sulfur atoms on the spiro carbon will have a strong deshielding effect. The carbon atoms adjacent to the protonated nitrogen will also be shifted downfield.

2D NMR for Complete Assignment

Given the complexity of the ¹H NMR spectrum, 2D NMR experiments are essential for unambiguous assignment.[8]

  • COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks.[2] It will be crucial for identifying which protons are adjacent to each other within the piperidine and dithiolane rings. For example, correlations between the signals at ~3.0-3.5 ppm (H-6/8) and ~1.8-2.2 ppm (H-9/10) would confirm their positions on the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[2] This will allow for the definitive assignment of the protonated carbons (C-2, C-3, C-6, C-8, C-9, C-10).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary spiro carbon (C-5), which will not appear in the HSQC spectrum. Correlations are expected from the protons on C-2, C-3, C-6, and C-10 to the spiro carbon C-5.

G

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for analyzing polar and ionic compounds such as hydrochloride salts.[9] It provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Mode: Positive ion Electrospray Ionization (ESI+). The amine nitrogen is basic and will readily accept a proton, making it ideal for positive ion mode detection.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.[10]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural confirmation.[11]

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: In ESI+ mode, the protonated molecule [M+H]⁺ is expected to be the base peak. For C₇H₁₄NS₂, the calculated monoisotopic mass of the free base is 176.0619 Da. The protonated molecule [C₇H₁₅NS₂]⁺ should therefore be observed at m/z 177.0697. HRMS should confirm this exact mass.

  • Isotope Pattern: The presence of two sulfur atoms will result in a characteristic isotope pattern. The [M+H+2]⁺ peak will have a significant intensity (approximately 9%) relative to the [M+H]⁺ peak, which is a clear indicator of the presence of two sulfur atoms.

Predicted Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 177 ion will likely involve fragmentation of the piperidine and dithiolane rings. Common fragmentation pathways for protonated amines involve alpha-cleavage (cleavage of the bond adjacent to the C-N bond).[12]

G parent [M+H]⁺ m/z 177.0697 frag1 Fragment A parent->frag1 Loss of C₂H₄S frag2 Fragment B parent->frag2 α-cleavage

Summary of Expected Data

Technique Expected Key Information
¹H NMR Signals for N-H₂⁺, piperidine, and dithiolane protons. Complex splitting due to diastereotopicity.
¹³C NMR Signals for the spiro carbon, piperidine carbons, and dithiolane carbons.
2D NMR Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the connectivity.
HRMS (ESI+) Accurate mass of the protonated molecule [M+H]⁺ at m/z 177.0697, confirming the elemental composition.
MS/MS Characteristic fragmentation pattern confirming the spirocyclic structure.

Conclusion

This application note provides a detailed roadmap for the comprehensive structural characterization of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride using state-of-the-art NMR and mass spectrometry techniques. By following the outlined protocols and applying the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic building block. The combination of 1D and 2D NMR provides the necessary detail to resolve the complex spin systems of the spirocyclic structure, while HRMS confirms the elemental composition and provides additional structural information through fragmentation analysis. This rigorous characterization is a critical step in the advancement of drug discovery and development programs that utilize such novel scaffolds.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Rundberget, T., et al. (2013). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • Anet, F. A. L., & Henrichs, P. M. (1969). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link]

  • ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wu, S. (2011). 1D and 2D NMR. Emory University. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.
  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2025). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • Xing, M. (2021). 1D and 2D NMR methods for small molecules. YouTube. [Link]

  • Wu, J., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. [Link]

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  • Wylie, B. J., et al. (2013). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]

  • Porzel, A., et al. (2006). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

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Application Note: Process Development and Kilogram-Scale Synthesis of Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 2-azaspiro[4.5]decan-7-one , a privileged sp3-rich scaffold increasingly utilized in GPCR ligand design and peptidomimetics. Unlike flat aromatic structures, spirocycles offer defined 3D vectors that improve metabolic stability and solubility.

However, the construction of the quaternary spiro-center poses significant safety and yield challenges upon scale-up. This guide transitions from medicinal chemistry methods (often reliant on Ring-Closing Metathesis or high-dilution alkylations) to a robust Process Chemistry route utilizing a thermodynamically controlled Dieckmann Condensation .

Key Deliverables:

  • Route Selection: Transitioning from kinetic to thermodynamic control for kilogram scalability.

  • Process Safety: Management of hydrogen evolution and thermal runaways during enolate formation.

  • Protocol: A self-validating, step-by-step methodology for the synthesis of the 2-azaspiro[4.5] core.

Strategic Route Selection

For preclinical supply (1–5 kg), the synthetic route must minimize chromatographic purification and maximize volumetric productivity. We reject the Ring-Closing Metathesis (RCM) approach often used in discovery due to the high cost of Ru-catalysts and the difficulty of scavenging metal residues.

Instead, we utilize a Stepwise Annulation Strategy involving a Michael addition followed by a Dieckmann cyclization.

Retrosynthetic Analysis & Decision Matrix

The following decision tree illustrates the logic behind selecting the Dieckmann route over competing strategies.

RouteSelection Target Target: 2-azaspiro[4.5]decan-7-one Strat1 Strategy A: RCM (Grubbs) Target->Strat1 Strat2 Strategy B: Dieckmann Condensation Target->Strat2 Strat3 Strategy C: Radical Cyclization Target->Strat3 Eval1 Issues: High Cost (Ru), Dilution required Strat1->Eval1 Eval2 Benefits: Scalable, Cheap Reagents, Crystalline Intermediates Strat2->Eval2 Eval3 Issues: Poor diastereocontrol, Safety (tBu3SnH) Strat3->Eval3 Decision SELECTED ROUTE: Dieckmann (Thermodynamic Control) Eval2->Decision

Figure 1: Strategic selection of the Dieckmann Condensation for scale-up due to cost-efficiency and safety profile.

Process Safety & Critical Process Parameters (CPPs)

Before executing the kilogram-scale protocol, the following hazards inherent to Dieckmann condensations and enolate chemistry must be mitigated.

Thermal Hazards & Gas Evolution

The use of bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) generates significant exotherms and, in the case of NaH, hydrogen gas.

Hazard SourceScale-Up RiskMitigation Strategy
NaH Deprotonation Rapid

evolution causing vessel over-pressurization and foaming.
Use KOtBu in THF/Toluene (homogenous) or dose NaH as a slurry. Headspace purge is critical.[1]
Quenching Exothermic neutralization of excess alkoxide can cause solvent boil-over.Inverse quench : Add reaction mixture slowly into cold acid/buffer, not water into reactor.
Decarboxylation

evolution during the acidic hydrolysis step.
Controlled heating ramp; use a gas flow meter to monitor off-gassing rate.
Solvent Selection[2]
  • Avoid: Dichloromethane (DCM) – Environmental regulation issues and poor separation in large-scale extractions [1].

  • Select: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene . These solvents allow for higher reaction temperatures (better kinetics) and easier phase separation during workup.

Detailed Experimental Protocol

Target Molecule: N-Boc-2-azaspiro[4.5]decan-7-one Batch Size: 1.0 kg input (Precursor)

Step 1: Michael Addition (Precursor Synthesis)

Reaction: N-Boc-2-(ethoxycarbonylmethyl)pyrrolidine + Ethyl Acrylate


 Diester Intermediate.
  • Reactor Setup: 20 L Jacketed Glass Reactor, overhead stirrer (anchor impeller), internal temperature probe, nitrogen inertion.

  • Charge:

    • 1.0 kg N-Boc-2-(ethoxycarbonylmethyl)pyrrolidine (Starting Material).

    • 5.0 L Ethanol (anhydrous).

    • 0.1 eq Sodium Ethoxide (NaOEt) (Catalytic base).

  • Addition: Cool to 0°C. Add Ethyl Acrylate (1.1 eq) dropwise over 2 hours. Control exotherm to <5°C.

  • Reaction: Warm to 20°C and stir for 12 hours.

  • IPC (In-Process Control): Check HPLC for consumption of starting pyrrolidine (<1.0%).

  • Workup: Neutralize with acetic acid (1.0 eq relative to base). Concentrate under vacuum to remove ethanol. Dissolve residue in MTBE, wash with water, dry, and concentrate.

    • Checkpoint: Expect >95% yield of the diester oil.

Step 2: Dieckmann Cyclization (Ring Formation)

Reaction: Diester




-Keto Ester Spirocycle.
  • Reactor Setup: 50 L Reactor. Ensure system is strictly dry (KF < 100 ppm).

  • Charge:

    • 10 L Toluene (Solvent).

    • 1.2 kg Potassium tert-butoxide (KOtBu) (1.5 eq). Note: KOtBu is preferred over NaH for safety on this scale.

  • Addition: Dissolve the Diester from Step 1 in 5 L Toluene. Add this solution to the KOtBu slurry at 0–5°C over 4 hours.

    • Critical: Monitor heat flow.[2] The enolization is exothermic.

  • Cyclization: Heat to 60°C for 4 hours. The mixture will become a thick slurry (enolate salt).

  • Quench (Inverse Addition):

    • Prepare a quench vessel with 10 L of 10% Acetic Acid/Water at 0°C.

    • Transfer the reaction slurry slowly into the quench vessel. Do not dump water into the hot toluene mixture.

  • Isolation: Separate phases. Wash organic phase with brine. Solvent swap to Acetic Acid for the next step (do not isolate the

    
    -keto ester if unstable).
    
Step 3: Decarboxylation (Target Isolation)

Reaction:


-Keto Ester 

2-azaspiro[4.5]decan-7-one.
  • Reflux: Heat the toluene/acetic acid solution (containing the intermediate) with 10% aqueous HCl to reflux (90–100°C).

  • Gas Evolution: Monitor

    
     release. Reaction is complete when gas evolution ceases (approx. 6 hours).
    
  • Neutralization: Cool to 20°C. Neutralize carefully with NaOH (aq) to pH 7. Warning: Exothermic.

  • Extraction: Extract with 2-MeTHF (3 x 5 L).

  • Purification: Crystallization from Heptane/EtOAc is preferred over chromatography.

    • Yield Target: 65–75% overall from Step 1.

Analytical Controls & Specifications

To ensure the integrity of the preclinical batch, the following analytical suite is required.

TestMethodSpecificationRationale
Assay HPLC (C18, ACN/H2O)>98.0% a/aPurity for tox studies.
Residual Solvent GC-HeadspaceToluene < 890 ppmICH Q3C Limits.
Water Content Karl Fischer< 0.5% w/wCritical for stability of the ketone.
Structure 1H-NMR (DMSO-d6)ConformsVerify spiro-junction stereochemistry (NOESY if needed).

Process Logic & Validation Diagram

The following diagram illustrates the self-validating feedback loops built into this protocol.

ProcessLogic Start Start: Diester Intermediate Reaction Dieckmann Cyclization (Toluene, KOtBu) Start->Reaction IPC1 IPC: HPLC (SM < 1%) Reaction->IPC1 IPC1->Reaction Incomplete Quench Inverse Quench (Into AcOH/H2O) IPC1->Quench Pass Decarb Decarboxylation (Reflux, -CO2) Quench->Decarb Isolation Crystallization Decarb->Isolation

Figure 2: Process flow showing critical decision points (IPC) and safety-critical quench operations.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Standard reference for solvent selection and scale-up hazards).
  • Dieckmann, W. (1901).[3] Ueber cyklische

    
    -Ketoncarbonsäureester. Justus Liebigs Annalen der Chemie, 317(1), 27-109.[3] Link (Foundational chemistry).
    
  • Linderberg, M. T., et al. (2004).[3] Claisen Condensation as a Facile Route to an

    
    -Alkoxy-cinnamate.[3] Organic Process Research & Development, 8(6), 838-845.[3] Link (Demonstrates robustness of condensation reactions on scale).[3]
    
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Link (Safety protocols for thermal runaways).

  • Taber, D. F. (2008). Organic Synthesis: State of the Art 2005-2007. Wiley-Interscience. (Modern applications of Dieckmann in spirocycle synthesis).

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Application of 1,4-Dithia-7-azaspiro[4.5]decane in targeted protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dithia-7-azaspiro[4.5]decane in Targeted Protein Degradation

Part 1: Executive Summary & Strategic Rationale

1,4-Dithia-7-azaspiro[4.5]decane (CAS: 958451-84-8) is a specialized heterocyclic building block increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In the field of Targeted Protein Degradation (TPD), "linkerology"—the science of optimizing the tether between the E3 ligase binder and the Protein of Interest (POI) ligand—is critical for ternary complex stability and degradation efficiency.

This compound serves two distinct, high-value roles in PROTAC design:

  • The "Convergent Hub" Strategy: It acts as a masked 4-piperidone. The dithiolane ring serves as a robust protecting group for the ketone, allowing chemoselective functionalization of the piperidine nitrogen (N7). Subsequent deprotection reveals a carbonyl "handle" for reductive amination, enabling the convergent assembly of complex PROTACs.

  • The "Rigidifying Scaffold" Strategy: When retained in the final molecule, the spiro-dithiolane moiety acts as a rigid, lipophilic bioisostere. It constrains the conformational entropy of the linker, potentially improving the thermodynamic stability of the ternary complex (Cooperativity,

    
    ) and cell permeability.
    

Part 2: Chemical Logic & Mechanism

The Spiro-Constraint Effect

Flexible alkyl linkers often suffer from high entropic penalties upon binding. 1,4-Dithia-7-azaspiro[4.5]decane introduces a spiro-center , which locks the piperidine ring (Ring A) and the dithiolane ring (Ring B) into a perpendicular orientation.

  • Vector Definition: The N7 nitrogen provides one exit vector. The C8/C10 carbons (or the dithiolane sulfurs) define the steric bulk.

  • Electronic Properties: The dithiolane ring is metabolically stable under most physiological conditions but can be activated chemically.

Pathway Diagram: The Convergent Synthesis Hub

The following diagram illustrates the "Hub" workflow, transforming the dithia-spiro scaffold into a functional PROTAC linker.

PROTAC_Synthesis_Hub Start 1,4-Dithia-7-azaspiro[4.5]decane (Scaffold) Step1 N-Functionalization (Attach E3 Ligand) Start->Step1 Alkylation/Acylation Intermediate Dithia-Protected Intermediate Step1->Intermediate Step2 Dithiolane Deprotection (Reveal Ketone) Intermediate->Step2 NBS or Iodine Ketone 4-Piperidone Derivative Step2->Ketone Hydrolysis Step3 Reductive Amination (Attach POI Ligand) Ketone->Step3 R-NH2 + NaBH(OAc)3 Final Final PROTAC (Piperidine Linker) Step3->Final

Figure 1: The "Convergent Hub" synthetic pathway using 1,4-Dithia-7-azaspiro[4.5]decane to assemble a PROTAC.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of E3-Linker Intermediate (N-Functionalization)

Objective: Attach the E3 ligase recruiting motif (e.g., Thalidomide or VHL ligand) to the N7 position while keeping the ketone masked.

Reagents:

  • 1,4-Dithia-7-azaspiro[4.5]decane (1.0 equiv)[1][2]

  • E3 Ligand-Linker-Halide (e.g., Thalidomide-alkyl-Br) (1.1 equiv)

  • K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve 1,4-Dithia-7-azaspiro[4.5]decane in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Dropwise add the E3 Ligand-Linker-Halide dissolved in ACN.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Look for mass shift corresponding to alkylation; dithiolane remains intact).

  • Workup: Filter off solids, concentrate in vacuo, and purify via Flash Column Chromatography (DCM/MeOH gradient).

    • Checkpoint: The dithiolane ring prevents side reactions at the C4 position.

Protocol B: Dithiolane Deprotection (The "Reveal" Step)

Objective: Unmask the ketone to create a reactive handle for the POI ligand.

Reagents:

  • N-Bromosuccinimide (NBS) (4.0 equiv) or Iodine (2.0 equiv)

  • Acetone/Water (10:1 v/v)

Procedure:

  • Preparation: Dissolve the intermediate from Protocol A in Acetone/Water.

  • Activation: Cool to 0°C. Add NBS portion-wise over 10 minutes. The solution will turn orange/red.

  • Hydrolysis: Allow to warm to RT and stir for 1–2 hours. The dithiolane is hydrolyzed to the carbonyl (C=O).

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant (color disappears).

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Confirm conversion of the spiro-dithiolane to the ketone via ¹³C NMR (appearance of carbonyl peak ~205-210 ppm) or IR (C=O stretch ~1715 cm⁻¹).

Protocol C: Convergent Assembly (Reductive Amination)

Objective: Attach the Protein of Interest (POI) ligand to complete the PROTAC.[3]

Reagents:

  • Ketone Intermediate (from Protocol B)

  • POI Ligand with Primary/Secondary Amine (1.2 equiv)

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride) (3.0 equiv)

  • DCM or DCE (1,2-Dichloroethane)

  • Acetic Acid (catalytic, 1 drop)

Procedure:

  • Imine Formation: Mix Ketone Intermediate and POI-Amine in DCE. Add Acetic Acid.[1] Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃. Stir at RT for 12 hours.[4]

  • Purification: Quench with NaHCO₃. Extract with DCM. Purify via Preparative HPLC.

    • Result: A PROTAC with a central piperidine linker, allowing precise control over linker length and orientation.

Part 4: Data Interpretation & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Deprotection Dithiolane is highly stable.Switch from NBS to [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or use Hg(ClO₄)₂ (mercury salts are effective but toxic; use as last resort).
Poor Solubility The dithia-spiro intermediate is lipophilic.Use DMF/THF mixtures. If retaining the dithiolane in the final drug, ensure the POI ligand adds polarity.
Regioselectivity N-alkylation vs. other nucleophiles.[1]The secondary amine at N7 is the most nucleophilic site. Use stoichiometric control to avoid over-alkylation if other amines are present.

Part 5: Biological Validation (Ternary Complex)

Once the PROTAC is synthesized, the effect of the piperidine/spiro-linker must be validated.

Workflow:

  • Binary Binding (TR-FRET): Confirm the PROTAC still binds the E3 ligase and POI individually.

  • Ternary Complex Formation (AlphaLISA):

    • Hypothesis: The rigid piperidine core (derived from the spiro precursor) should stabilize the ternary complex better than a linear alkyl chain.

    • Metric: Compare the "Hook Effect" curve.[1] A wider bell curve indicates positive cooperativity.

  • Degradation Assay (Western Blot/HiBiT): Treat cells with increasing concentrations (DC₅₀ determination).

Biological_Validation Sub1 PROTAC (Spiro/Piperidine Core) Test1 AlphaLISA / TR-FRET (Ternary Complex Cooperativity) Sub1->Test1 Assess Stability Test2 Western Blot / HiBiT (Degradation DC50 & Dmax) Test1->Test2 If Cooperativity > 1 Outcome Select Lead Candidate Test2->Outcome High Potency

Figure 2: Validation workflow for PROTACs utilizing the 1,4-dithia-7-azaspiro[4.5]decane scaffold.

References

  • Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617 (2015). Link

    • Context: Establishes the foundational principles of linker length and composition in PROTAC design.
  • Buhimschi, A. D., et al. "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry, 57(26), 3564–3575 (2018). Link

    • Context: Demonstrates the use of piperazine/piperidine-based linkers for rigidific
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. Context: Authoritative source for the stability and deprotection conditions of 1,3-dithiolanes (thioacetals) as carbonyl protecting groups.
  • BroadPharm & Ambeed Catalogs. "1,4-Dithia-7-azaspiro[4.5]decane hydrochloride Product Data.

Sources

Application Note: Strategic Synthesis of PROTACs Utilizing Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigidification Paradigm in PROTAC Design

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not merely by the affinity of the warheads but by the stability and geometry of the ternary complex (Target Protein:PROTAC:E3 Ligase). First-generation linkers (PEG, alkyl chains) often suffer from "floppy" conformational ensembles, leading to high entropic penalties upon binding and poor oral bioavailability due to low Fsp³ (fraction of sp³-hybridized carbons).

Spirocyclic scaffolds represent a high-value solution to these challenges.[1] By restricting the conformational freedom of the linker, spirocycles can "lock" the ternary complex into a productive geometry for ubiquitin transfer. Furthermore, their inherent three-dimensionality improves solubility and metabolic stability compared to flat aromatic linkers.[1]

This guide provides a validated workflow for integrating spirocyclic building blocks—specifically spiro[3.3]heptane derivatives—into PROTAC synthesis.

Design Strategy: Vector Analysis & Scaffold Selection

Before initiating synthesis, the geometric "exit vectors" of the spiro-core must be aligned with the solvent-exposed regions of the POI (Protein of Interest) and E3 ligase ligands.

The Spiro Advantage[2]
  • Defined Exit Vectors: Unlike flexible PEG chains, spirocycles project substituents at precise angles (e.g., 180° linear vs. 90° orthogonal), allowing for rational sampling of the E3-POI interface.

  • Physicochemical Balance: Spirocycles increase Fsp³ character, often improving permeability without adding lipophilicity (LogP) to the same extent as cyclic aromatics.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate spirocyclic core based on structural biology data.

PROTAC_Design_Workflow Step1 1. Crystal Structure Analysis (POI & E3 Ligase) Step2 2. Identify Solvent Exposed Vectors Step1->Step2 Decision Vector Angle? Step2->Decision Linear Linear (180°) Select: 2,6-spiro[3.3]heptane Decision->Linear Linear Req. Bent Bent/Orthogonal (<120°) Select: 2-azaspiro[3.3]heptane Decision->Bent Non-linear Req. Sim 3. In Silico Modeling (Rosetta/Glide) Linear->Sim Bent->Sim Synth 4. Initiate Synthesis Sim->Synth

Figure 1: Decision matrix for selecting spirocyclic linker cores based on required exit vector geometry.

Retrosynthetic Analysis & Building Block Selection

For this protocol, we utilize a 2,6-diazaspiro[3.3]heptane core to link a BRD4 ligand (JQ1 derivative) and a CRBN ligand (Thalidomide derivative). This scaffold provides a rigid, linear spacer approx. 6–8 Å in length.

Table 1: Comparative Properties of Linker Scaffolds
PropertyPEG Linker (n=3)Alkyl Chain (C6)Spiro[3.3]heptane
Conformational Entropy High (Floppy)MediumLow (Rigid)
Water Solubility HighLowMedium-High
Metabolic Stability Low (Oxidative cleavage)Low (Oxidation)High
Vector Definition PoorPoorPrecise
Fsp³ Score HighHighHigh

Detailed Synthesis Protocol

Model Compound: JQ1-Spiro[3.3]-Thalidomide (SpiroTAC-1) Safety Note: All reactions involving thalidomide derivatives and potent degraders should be conducted in a fume hood with appropriate PPE.

Phase A: Functionalization of the Spiro-Core

Objective: Create a mono-protected linker to allow sequential coupling.

  • Reagents: 2,6-Diazaspiro[3.3]heptane dihydrochloride (1.0 eq), Boc₂O (0.9 eq), TEA (3.0 eq), DCM.

  • Procedure:

    • Suspend the spiro-salt in DCM at 0°C.

    • Add TEA slowly to liberate the free amine.

    • Add Boc₂O (dissolved in DCM) dropwise over 2 hours. Crucial: Using a sub-stoichiometric amount of Boc₂O (0.9 eq) minimizes di-protection.

    • Warm to RT and stir for 12 hours.

    • Purification: Perform an aqueous workup. The di-protected byproduct is highly lipophilic, while the mono-protected product is moderately polar. Separate via flash chromatography (DCM:MeOH gradient).

    • QC Check: Verify Mono-Boc-spiro-amine via LC-MS [M+H]+.

Phase B: Coupling to E3 Ligase Ligand (CRBN)

Objective: Attach the linker to the Thalidomide derivative (4-fluorothalidomide or Thalidomide-acid).

  • Reagents: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide), Mono-Boc-spiro-amine (from Phase A), DIPEA, DMSO.

  • Procedure (SnAr Displacement):

    • Dissolve Fluoro-Thalidomide (1.0 eq) and Mono-Boc-spiro-amine (1.2 eq) in anhydrous DMSO.

    • Add DIPEA (3.0 eq).

    • Heat to 90°C for 12–16 hours. Note: Spiro-amines are sterically hindered; elevated heat is often required compared to linear amines.

    • Workup: Dilute with water, extract with EtOAc.

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT to remove the Boc group. Concentrate in vacuo to yield the E3-Linker-Amine salt .

Phase C: Convergent Coupling to POI Ligand (JQ1)

Objective: Final assembly of the PROTAC.

  • Reagents: JQ1-carboxylic acid derivative (1.0 eq), E3-Linker-Amine salt (1.0 eq), HATU (1.1 eq), HOAt (1.1 eq), DIPEA (4.0 eq), DMF.

  • Procedure (Amide Coupling):

    • Dissolve JQ1-acid in anhydrous DMF.

    • Add HATU, HOAt, and DIPEA. Stir for 5 mins to activate the acid. Expert Tip: HOAt is added to prevent racemization and improve coupling efficiency for sterically demanding spiro-amines.

    • Add the E3-Linker-Amine salt.

    • Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the amine.

  • Purification:

    • Directly inject the reaction mixture onto a Preparative HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Lyophilize fractions to obtain the final SpiroTAC-1 powder.

Biological Validation Workflow

Once synthesized, the spirocyclic PROTAC must be validated for ternary complex formation and degradation efficiency.

The Degradation Cascade

The following diagram outlines the mechanistic validation steps required to confirm the spiro-linker is functioning correctly.

Degradation_Mechanism PROTAC SpiroTAC-1 (Linker Rigidified) Binary Binary Complex (PROTAC + E3 or POI) PROTAC->Binary Binding Ternary Ternary Complex (Cooperativity Check) Binary->Ternary Linker Constraints Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Proteasome->PROTAC Recycling Validation Western Blot / DC50 Proteasome->Validation

Figure 2: The catalytic cycle of PROTAC-mediated degradation. Rigid spiro-linkers primarily influence the 'Binary -> Ternary' transition.

Validation Protocols
  • Ternary Complex Assay (AlphaLISA/TR-FRET):

    • Compare the "Hook effect" curve of the SpiroTAC vs. a flexible PEG analog. A shift in the bell-shaped curve or higher Vmax indicates improved cooperativity due to the rigid linker.

  • Cellular Degradation (Western Blot):

    • Treat cells (e.g., HeLa or HEK293) with increasing concentrations (1 nM – 10 µM) for 6–24 hours.

    • Measure DC50 (concentration required for 50% degradation) and Dmax.

    • Expectation: Spirocyclic PROTACs often show a sharper degradation profile but may require optimization of the linker length (e.g., spiro[3.3] vs spiro[4.4]) to match the distance requirements.

References

  • Zheng, N., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4] Expert Opinion on Drug Discovery, 11(9), 831-834.

  • Testa, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(9), 2094.

  • Bemis, T. A., et al. (2021).[5] Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052.[5]

  • Drummond, M. L., & Williams, C. I. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling, 59(4), 1634–1644.

  • Weng, G., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs.[6] Acta Pharmaceutica Sinica B, 11(4), 881-894.

Sources

Application Notes and Protocols for Cell-Based Protein Degradation Assays for Novel PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Targeted Therapeutics

For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology, where a therapeutic molecule must continuously bind to a protein's active site to inhibit its function. This approach has left a vast portion of the proteome, including scaffolding proteins and those lacking enzymatic activity, largely "undruggable."[1][2] Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift towards an event-driven pharmacology, offering a powerful new modality to address these intractable targets.[3]

PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[4][5] One ligand engages a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[3][6] This induced proximity triggers the cell's own ubiquitin-proteasome system (UPS) to recognize the POI as a substrate for ubiquitination and subsequent degradation.[7][8][9] Because the PROTAC molecule is released after inducing degradation, it can act catalytically, with a single molecule capable of eliminating multiple target proteins.[3][7] This guide provides a comprehensive framework and detailed protocols for the robust cell-based evaluation of novel PROTACs, ensuring scientific rigor from initial screening to mechanistic validation.

PROTAC_Mechanism cluster_cell Cell Cytoplasm cluster_ternary PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ternary->PROTAC Release & Recycle Ternary->E3 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action of a PROTAC. A PROTAC simultaneously binds a target protein (POI) and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for degradation by the 26S proteasome.

The PROTAC Cellular Assay Cascade: A Validated Workflow

A successful PROTAC must navigate a series of complex cellular events. Therefore, a robust evaluation strategy should follow a logical cascade, where each step validates a key mechanistic prerequisite for the next. This approach not only confirms degradation but also provides critical insights for troubleshooting and optimizing underperforming molecules.

Assay_Workflow cluster_steps Cellular Validation Steps start Novel PROTAC Candidate step1 1. Cellular Entry & Target Engagement (NanoBRET™, CETSA) start->step1 step2 2. Ternary Complex Formation (NanoBRET™, Co-IP) step1->step2 step3 3. Target Ubiquitination (Ubiquitin Enrichment, NanoBRET™) step2->step3 step4 4. Target Protein Degradation (Western Blot, HiBiT, MS) step3->step4 step5 5. MoA Confirmation (Inhibitor Rescue, Mutational Controls) step4->step5 step6 6. Selectivity Profiling (Quantitative Proteomics) step5->step6 end Validated Degrader step6->end Control_Logic PROTAC PROTAC Treatment Degradation POI Degradation Observed PROTAC->Degradation Proteasome_Inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) No_Degradation Degradation Rescued Proteasome_Inhibitor->No_Degradation Confirms Proteasome Dependence Neddylation_Inhibitor Co-treat with Neddylation Inhibitor (e.g., MLN4924) Neddylation_Inhibitor->No_Degradation Confirms Cullin-RING Ligase Dependence Competition_Ligand Co-treat with excess free POI ligand Competition_Ligand->No_Degradation Confirms POI Binding is Required Mutant_PROTAC Test inactive PROTAC (mutated E3 binder) Mutant_PROTAC->No_Degradation Confirms E3 Ligase Binding is Required

Figure 3: Logic of Self-Validating Controls. A systematic set of controls to confirm that the observed protein loss is due to the specific PROTAC-mediated degradation pathway.

Protocol: Mechanistic Validation Using a HiBiT Assay

  • Experimental Setup: Seed POI-HiBiT cells in 96-well plates.

  • Control Conditions:

    • Proteasome Dependence: Pre-incubate cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC at its DC80 concentration.

    • E3 Ligase Dependence: Pre-incubate with an inhibitor of the Cullin-RING ligase family (e.g., 1 µM MLN4924) for 1 hour before adding the PROTAC.

    • Binding Dependence: Co-incubate the PROTAC with a 100-fold excess of the free, unconjugated POI-binding ligand.

    • Negative Control PROTAC: Treat cells with an inactive analog of the PROTAC (e.g., one with a mutation in the E3 ligase binding moiety).

  • PROTAC Treatment: Add the PROTAC (or control mixtures) and incubate for the time required to achieve Dmax.

  • Detection and Analysis: Perform the HiBiT lytic assay as described previously. A successful validation will show that degradation is significantly rescued (i.e., luminescence signal is restored) in all control conditions compared to the PROTAC-only treatment.

Step 6: Global Proteomic Profiling for Selectivity

A critical attribute of a high-quality PROTAC is its selectivity. While designed for a specific POI, it may inadvertently cause the degradation of other proteins ("off-targets"), leading to potential toxicity. Quantitative mass spectrometry is the definitive tool for assessing a PROTAC's impact on the entire proteome. [10][11]

Causality Check:
  • Why is this the final step? Once a PROTAC is confirmed to be potent and work via the intended mechanism, its safety and specificity profile must be established.

  • Key Insight: This unbiased approach can reveal unexpected off-targets, provide insights into the broader biological consequences of degrading the POI, and is essential for preclinical development. [10][12] Methodology Overview: Quantitative Proteomics

  • Sample Preparation: Treat multiple replicates of a relevant cell line with the PROTAC (at a concentration near its DC50) and a vehicle control for a defined time point (e.g., 24 hours).

  • Cell Lysis and Digestion: Lyse the cells, extract the total protein, and digest it into peptides using an enzyme like trypsin.

  • Labeling (Optional but Recommended): For precise quantification, peptides from different conditions (e.g., PROTAC vs. vehicle) can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). [10]4. LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis: Identify and quantify thousands of proteins across all samples. [13]Plot the fold-change in protein abundance (PROTAC vs. vehicle) against the statistical significance. The intended POI should appear as a highly significant, downregulated protein. Any other significantly downregulated proteins are potential off-targets requiring further investigation.

Conclusion

The evaluation of novel PROTACs requires a multi-faceted and mechanistically grounded approach. By progressing through a logical cascade of assays—from confirming target engagement to quantifying degradation and validating the specific pathway—researchers can generate a comprehensive and trustworthy data package. The integration of modern, high-throughput technologies like NanoBRET™ and HiBiT with the definitive power of Western blotting and quantitative proteomics provides the necessary tools to identify, optimize, and de-risk potent and selective protein degraders for the next generation of therapeutics.

References

  • Title: Protein Degradation Assays - PROTAC Screening Source: Reaction Biology URL: [Link]

  • Title: The PROTACs mechanism of action—PROTAC promotes the simultaneous and... Source: ResearchGate URL: [Link]

  • Title: Assays and technologies for developing proteolysis targeting chimera degraders Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Cell-based protein degrader assays for microplates Source: BMG Labtech URL: [Link]

  • Title: Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders Source: Royal Society of Chemistry URL: [Link]

  • Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation Source: Methods in Enzymology URL: [Link]

  • Title: PROTAC® Protein Degraders Source: Sygnature Discovery URL: [Link]

  • Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines Source: Journal of Visualized Experiments URL: [Link]

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development Source: Molecular Cell URL: [Link]

  • Title: A beginner's guide to PROTACs and targeted protein degradation Source: The Biochemist URL: [Link]

  • Title: Methods to accelerate PROTAC drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Targeted Protein Degradation Using PROTACs and Glues Source: YouTube URL: [Link]

  • Title: Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels Source: bioRxiv URL: [Link]

  • Title: PROTAC Discovery and Development Services Source: Arrakis Therapeutics URL: [Link]

  • Title: Proteolysis targeting chimera Source: Wikipedia URL: [Link]

  • Title: A New View of Protein Degradation with HiBiT and Live Cell Imaging Source: Promega Connections URL: [Link]

  • Title: Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: What are PROTACs? Mechanisms, advantages, and challenges Source: Drug Discovery News URL: [Link]

  • Title: (A) Dose response curves, DC 50 and Dmax calculations for compounds... Source: ResearchGate URL: [Link]

  • Title: Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework Source: bioRxiv URL: [Link]

  • Title: Protein Degrader/PROTAC assays Source: Proteome Sciences URL: [Link]

  • Title: Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination Source: BMG Labtech URL: [Link]

  • Title: Targeted Protein Degradation | MOA Animation Source: YouTube URL: [Link]

  • Title: A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Quantitative measurement of PROTAC intracellular accumulation Source: ResearchGate URL: [Link]

  • Title: Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells Source: Methods in Molecular Biology URL: [Link]

  • Title: High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines Source: JoVE URL: [Link]

  • Title: Quantitative Proteomics: Pioneering Techniques and Future Directions Source: MetwareBio URL: [Link]

  • Title: NanoBRET Ternary Complex Formation Assays Source: ICE Bioscience URL: [Link]

  • Title: The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation Source: Chemical Society Reviews URL: [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions in Azaspiro[4.5]decane Synthesis Target Audience: Medicinal Chemists, Process Chemists

Introduction: The Scaffold & The Challenge

The azaspiro[4.5]decane skeleton is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Histrionicotoxin, Halichlorine) and synthetic ligands for GPCRs (e.g., NK1 antagonists, Opioid receptors). Its spirocyclic nature confers rigid vector orientation, crucial for binding affinity, but this same rigidity imposes significant synthetic challenges.

This guide addresses the three most critical failure modes encountered during synthesis:

  • Elimination vs. Cyclization (The Enamide Trap) in

    
    -acyliminium ion pathways.
    
  • Dienone-Phenol Rearrangement in oxidative spirocyclization.

  • Stereochemical Scrambling during ring closure.

Module 1: -Acyliminium Ion Cyclization (The "Workhorse" Route)

This is the most common method for constructing the azaspiro[4.5]decane core. It typically involves the acid-catalyzed cyclization of an aldehyde or acetal precursor onto a nucleophilic alkene tethered to the nitrogen.

Critical Failure Mode: Enamide Formation

Instead of the desired spirocyclization, the intermediate


-acyliminium ion often loses a proton to form a stable enamide. This is a "dead-end" side product under kinetic conditions.
Diagnostic: How do I know I have the Enamide?
  • NMR: Look for a new olefinic proton signal (typically

    
     5.0–6.5 ppm) and the loss of the methine proton characteristic of the cyclized product.
    
  • MS: The mass is identical to the desired product minus 2 hydrogens (if oxidative) or identical to the dehydrated intermediate (if starting from hydroxy-amide).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Enamide (Elimination Product) Dominates Base/Acid ratio is incorrect. The counter-ion is too basic, promoting deprotonation over nucleophilic attack.Switch Acid: Use a superacid system (e.g., TfOH) or a non-nucleophilic Lewis acid (

,

) to destabilize the transition state for elimination.
No Reaction (Reversion to SM) Nucleophile (alkene/arene) is not electron-rich enough.Enhance Nucleophile: If using an alkene, add an electron-donating group (e.g., vinyl silane or vinyl sulfide) to stabilize the developing carbocation (Silicon-Assisted Cyclization).
Hydrolysis (Open Chain Aldehyde) Trace water in the reaction mixture.

-acyliminium ions are extremely hygroscopic.
Dessicant: Add molecular sieves (4Å) or triethyl orthoformate to the reaction mixture to scavenge water in situ.
Visualizing the Pathway Divergence

AcyliminiumPathways Precursor Acetal/Aldehyde Precursor Iminium N-Acyliminium Ion (Reactive Intermediate) Precursor->Iminium Lewis Acid (-ROH) Spiro Azaspiro[4.5]decane (Desired Product) Iminium->Spiro Cyclization (k_cyc) Enamide Enamide (Elimination Side Product) Iminium->Enamide -H+ (k_elim) Hydrolysis Amide/Aldehyde (Hydrolysis Product) Iminium->Hydrolysis +H2O

Figure 1: The competition between cyclization (


) and elimination (

) determines the yield. High acidity favors

; basicity favors

.

Module 2: Oxidative Spirocyclization (The "Biomimetic" Route)

This route mimics the biosynthesis of alkaloids by oxidizing a phenol (e.g., tyrosine derivative) to generate a cation that is trapped by a pendant nucleophile.

Critical Failure Mode: The Dienone-Phenol Rearrangement

The desired product is often a spirodienone. However, under acidic conditions, this spirodienone is thermodynamically unstable and prone to rearranging into a fused bicyclic system or a substituted phenol.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Fused Bicyclic System (No Spiro) Acid-catalyzed migration of the alkyl group (Dienone-Phenol Rearrangement).Buffer the Media: Avoid strong Brønsted acids during workup. Use solid phase extraction or basic alumina filtration.
Polymerization / Tarry Residue Radical coupling errors. The phenoxy radical is reacting intermolecularly rather than intramolecularly.High Dilution: Run the reaction at <0.01 M concentration to favor intramolecular cyclization.
Over-oxidation (Quinones) Oxidant is too strong or in large excess.Titration: Add the oxidant (e.g., PIDA, PIFA) dropwise at 0°C. Monitor by TLC/LCMS and quench immediately upon consumption of SM.
Standard Protocol: Hypervalent Iodine Oxidation

Use this protocol to minimize side reactions.

  • Substrate: Dissolve the tyrosine-derived amide (1.0 equiv) in TFE (2,2,2-trifluoroethanol). Note: TFE stabilizes the cation radical.

  • Oxidant: Dissolve PIFA (Phenyliodine bis(trifluoroacetate)) (1.1 equiv) in TFE.

  • Addition: Add PIFA solution to the substrate dropwise over 30 minutes at -40°C.

  • Quench: Pour into saturated aqueous

    
     immediately. Do not allow to warm to RT with acid present. 
    
  • Extraction: Extract with DCM. The spirodienone is often unstable on silica; use neutral alumina for purification.

Module 3: Stereochemical Control

The azaspiro[4.5]decane system has a spiro-center that defines the relative orientation of the two rings.

  • Thermodynamic Control: Often favors the isomer where the bulkiest substituent on the piperidine ring is equatorial.

  • Kinetic Control: Favors the isomer formed via a chair-like transition state where the nucleophile attacks from the face opposite to the leaving group (anti-periplanar).

FAQ: Why am I getting a 1:1 mixture of diastereomers?

  • Reason: Your reaction temperature is likely too high, allowing the

    
    -acyliminium ion to equilibrate (planarize) before cyclization, or the reaction is reversible.
    
  • Fix: Lower the temperature to -78°C and use a stronger Lewis Acid (

    
     or 
    
    
    
    ) to "lock" the conformation of the precursor prior to cyclization.

References & Further Reading

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization.

    • Source: Tetrahedron, 1998.

    • Context: Details the competition between cyclization and elimination in amide precursors.

  • N-Acyliminium Ion Cyclizations in Alkaloid Synthesis.

    • Source: Arkivoc, 2001.[1]

    • Context: Comprehensive review of

      
      -acyliminium ions, including troubleshooting hydrolysis and enamide formation.
      
  • Kulinkovich Reaction and Variations.

    • Source: Organic Chemistry Portal.[2][3]

    • Context: Alternative route to spiro-precursors via aminocyclopropanes.

  • Dienone-Phenol Rearrangement in Spiro Systems.

    • Source: RSC, Organic & Biomolecular Chemistry.

    • Context: Mechanisms of rearrangement for spiro[4.5]decane systems.

Sources

Technical Support Center: Navigating the Complexities of Spirocyclic Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the unique challenges researchers, scientists, and drug development professionals face when characterizing spirocyclic compounds. The inherent three-dimensionality and conformational rigidity of these scaffolds, while advantageous in medicinal chemistry, often introduce significant hurdles in structural elucidation.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format to empower you in your experimental endeavors.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Deciphering Complex Spectra

The rigidity and sp³-rich nature of spirocycles can lead to complex NMR spectra with significant signal overlap, making definitive structural assignment a considerable challenge.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum shows severe signal overlap in the aliphatic region. How can I resolve these signals and assign the protons accurately?

Answer: This is a common issue stemming from the large number of non-equivalent, conformationally restricted protons in similar chemical environments. A multi-pronged approach combining 2D NMR techniques and careful data analysis is crucial.

Expert Insight: Do not rely solely on ¹H NMR. A suite of 2D NMR experiments is essential for unambiguous assignment. The key is to methodically build structural fragments and then connect them.[5]

Troubleshooting Protocol: Resolving Overlapping ¹H NMR Signals

  • Ensure Sample Purity: Impurities are a common source of extraneous peaks that complicate spectral analysis. Purify your sample to the best of your ability using techniques like semi-preparative HPLC or preparative TLC before analysis.[6]

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C spectra. While ¹³C NMR alone is insufficient for full assignment, it confirms the number of unique carbons.[7]

  • Homonuclear Correlation (COSY):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems within the molecule.[8]

    • Action: Run a COSY-45 or DQF-COSY experiment. Trace the correlations from a well-resolved proton to identify its coupled partners, even if they are in a crowded region.

  • Heteronuclear Correlation (HSQC/HETCOR):

    • Purpose: To correlate each proton directly to its attached carbon. This is invaluable for spreading out overlapping proton signals by utilizing the wider chemical shift range of the ¹³C nucleus.[5]

    • Action: Acquire an HSQC spectrum. This will allow you to assign a unique carbon resonance to each proton, effectively resolving the proton overlap. The phase of the HSQC signal can also provide DEPT information (CH/CH₃ vs. CH₂).[6]

  • Long-Range Heteronuclear Correlation (HMBC):

    • Purpose: To connect different spin systems by identifying correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing together the molecular skeleton, especially across the spiro-center.[5]

    • Action: Run an HMBC experiment. Look for correlations from protons to quaternary carbons (which are not visible in HSQC), as these are excellent starting points for connecting fragments.

  • Nuclear Overhauser Effect (NOESY/ROESY):

    • Purpose: To identify protons that are close in space, irrespective of their bonding. This is crucial for determining the stereochemistry and 3D arrangement of the rings around the spiro-center.

    • Action: Acquire a 2D NOESY or ROESY spectrum. The presence of cross-peaks indicates spatial proximity. Be cautious with interpretation in conformationally mobile systems.

Question 2: I'm struggling to differentiate between diastereomers of my spirocyclic compound using NMR. What experiments are most effective?

Answer: Differentiating diastereomers requires a focus on through-space interactions and subtle differences in chemical shifts and coupling constants. NOE-based experiments are paramount here.

Expert Insight: The rigid nature of many spirocycles makes NOE analysis particularly powerful.[2] Diastereomers will have distinct sets of NOE correlations due to the fixed spatial arrangement of their substituents.

Workflow for Diastereomer Differentiation

G cluster_0 Initial Analysis cluster_1 Stereochemical Analysis cluster_2 Confirmation A Acquire High-Resolution ¹H and ¹³C NMR B Identify Key Proton Signals with Different Chemical Shifts A->B Compare spectra C Run 2D NOESY or ROESY Experiment B->C Select target protons D Analyze NOE Cross-Peaks to Determine Spatial Proximity C->D Interpret data E Compare Experimental NOEs with Predicted Structures D->E Structural hypothesis F Measure J-Coupling Constants (Karplus Relationship) E->F Validate geometry G Computational Modeling (DFT Energy Minimization) E->G Validate geometry

Caption: Workflow for NMR-based differentiation of spirocyclic diastereomers.

Section 2: Mass Spectrometry (MS) – Unraveling Fragmentation Pathways

The interconnected ring systems of spirocycles can lead to complex and sometimes unexpected fragmentation patterns in mass spectrometry, making structural elucidation challenging.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: The fragmentation pattern of my spirocyclic compound is very complex, and I can't identify characteristic fragments. How can I interpret the MS/MS spectrum?

Answer: The key is to understand that fragmentation is not random but is governed by the inherent stability of the resulting ions and neutral losses. Spirocycles often undergo rearrangements and cleavages that are influenced by the ring strain and the nature of the atoms in the rings.[10][11]

Expert Insight: Do not assume simple cleavage patterns. Look for characteristic neutral losses corresponding to the cleavage of one of the rings. High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of fragment ions, which provides critical clues.[9]

Troubleshooting Protocol: Interpreting Complex MS/MS Spectra

  • Acquire High-Resolution Data: Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements for both the precursor and fragment ions. This allows for the confident determination of elemental compositions.

  • Vary Collision Energy: Perform collision-induced dissociation (CID) experiments at multiple collision energies.[12]

    • Low Energy: Favors the formation of larger fragments and can reveal initial, less energetic fragmentation pathways.

    • High Energy: Induces more extensive fragmentation, revealing the core scaffold.

  • Look for Characteristic Neutral Losses: Analyze the spectrum for the loss of stable neutral molecules corresponding to components of the spirocyclic system (e.g., loss of a cyclobutane ring, loss of CO₂, etc.).

  • Consider Rearrangements: Be aware that rearrangement reactions, such as the McLafferty rearrangement, can occur, especially if carbonyl groups or other functionalities are present.[13]

  • Utilize Isotopic Labeling: If possible, synthesize isotopically labeled analogues of your compound. The mass shifts in the fragment ions will definitively show which atoms are retained in each fragment.

  • Compare with Computational Predictions: Use computational chemistry software to predict fragmentation pathways and compare the theoretical spectra with your experimental data.[14]

Question 2: How can I distinguish between spirocyclic isomers using mass spectrometry?

Answer: While isomers have the same mass, their different structures can lead to distinct fragmentation patterns, especially when using tandem mass spectrometry (MS/MS).[12][15]

Expert Insight: The stability of the fragment ions is key. Different isomers will produce fragment ions of varying stability, leading to different relative abundances in the MS/MS spectrum. Techniques that provide alternative fragmentation mechanisms, like Ultraviolet Photodissociation (UVPD), can be highly effective.[12]

Technique Principle Application for Spirocycle Isomers
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation based on bond strengths.Can often differentiate isomers by producing unique fragment ions or different relative abundances of common fragments.
Higher-Energy Collisional Dissociation (HCD) A form of CID performed in an Orbitrap mass spectrometer, providing high-resolution fragment ion spectra.Useful for obtaining accurate mass data on fragments, aiding in their identification.
Ultraviolet Photodissociation (UVPD) Ions are irradiated with UV photons, causing fragmentation through electronic excitation.Can induce different fragmentation pathways than CID/HCD, often revealing unique fragments for closely related isomers.[12]
Ion Mobility Spectrometry (IMS-MS) Ions are separated based on their size, shape, and charge in the gas phase before mass analysis.Can separate isomers that have different three-dimensional shapes, even if their fragmentation patterns are similar.

Section 3: X-ray Crystallography – Obtaining the Definitive Structure

X-ray crystallography provides the most definitive structural information, but obtaining high-quality crystals of spirocyclic compounds can be a significant bottleneck.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having difficulty obtaining single crystals of my spirocyclic compound suitable for X-ray diffraction. What strategies can I try?

Answer: Crystallization is often a trial-and-error process, but a systematic approach can significantly increase your chances of success. The rigid and often non-polar nature of spirocycles can make them challenging to crystallize.

Expert Insight: Don't give up after a few attempts. Systematically screen a wide range of solvents, temperatures, and crystallization techniques. For particularly stubborn compounds, consider cocrystallization.[16]

Experimental Protocol: Screening for Crystal Growth

  • Ensure High Purity: As with NMR, purity is paramount. The presence of even minor impurities can inhibit crystal nucleation and growth.

  • Solvent Selection:

    • Choose a solvent in which your compound has moderate solubility. If it's too soluble, it won't crystallize; if it's too insoluble, it will precipitate as an amorphous solid.

    • Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.[17]

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve your compound in a good solvent and place a drop on a coverslip. Invert the coverslip over a reservoir containing a poor solvent (in which your compound is insoluble). The poor solvent will slowly diffuse into the drop, inducing crystallization.

    • Solvent/Anti-Solvent Diffusion: Create a layered system with your compound dissolved in a denser solvent at the bottom of a narrow tube, and carefully layer a less dense anti-solvent on top. Crystals may form at the interface.[17]

  • Temperature Control: Experiment with different temperatures (room temperature, 4°C, -20°C). Sometimes, slow cooling of a saturated solution can yield good crystals.

  • Cocrystallization: If your compound has functional groups capable of hydrogen bonding (e.g., carboxylic acids, amides), try to form a cocrystal with a benign coformer.[18][19][20][21] This can significantly alter the crystal packing and promote the growth of high-quality crystals.

Section 4: Chiral Separation and Absolute Configuration

Many spirocyclic compounds are chiral, and determining the absolute configuration is often a final, critical step.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: How can I separate the enantiomers of my chiral spirocyclic compound?

Answer: The most common and effective method for separating enantiomers is chiral chromatography.[22][23][24]

Expert Insight: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for enantioseparation.[22][] The choice of the CSP and the mobile phase is critical for achieving good resolution.

Workflow for Chiral Separation

G A Racemic Spirocycle Mixture B Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) A->B Method Development C Optimize Mobile Phase (e.g., Hexane/Isopropanol) B->C Fine-tuning D Preparative Chiral HPLC/SFC C->D Scale-up E Collect Enantiomerically Pure Fractions D->E F Analyze Purity by Analytical Chiral HPLC/SFC E->F

Caption: General workflow for the chiral separation of spirocyclic enantiomers.

Question 2: My compound has been separated into two enantiomers, but how do I determine the absolute configuration (R/S)?

Answer: This is a non-trivial challenge that often requires a combination of techniques.

Expert Insight: If you can obtain a high-quality crystal of one of the enantiomers (or a derivative), anomalous dispersion X-ray crystallography is the most definitive method. However, this is not always possible.

Alternative Strategies for Assigning Absolute Configuration:

Method Description Considerations
Anomalous Dispersion X-ray Crystallography Requires a high-quality single crystal and often the presence of an atom heavier than oxygen. The Flack parameter is used to determine the absolute configuration.The "gold standard" but dependent on successful crystallization.[26]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a spectrum predicted by DFT calculations for a known configuration.A powerful technique that does not require crystallization, but relies on the accuracy of computational models.
Electronic Circular Dichroism (ECD) Similar to VCD but uses UV-Vis light. Most useful for molecules with a chromophore.Also relies heavily on comparison with computational predictions.
Chemical Correlation Chemically convert the spirocycle to a known compound without affecting the stereocenter, or synthesize it from a chiral starting material of known configuration.Can be synthetically challenging and requires a suitable known compound.

References

  • Ardenkjaer-Larsen, J.H., et al. (2015). Facing and overcoming sensitivity challenges in biomolecular NMR spectroscopy. Angewandte Chemie International Edition. Available at: [Link]

  • Kwan, E.E. (n.d.). 2D NMR Problem Solving. Available at: [Link]

  • Kwan, E.E. (n.d.). 2D NMR Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • Brinkmann, P., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • Chadha, R., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Kwan, E.E. (n.d.). Summary of 2D NMR Experiments. Available at: [Link]

  • Al-Obaidi, O., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystals. Available at: [Link]

  • Sveiczer, A., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Available at: [Link]

  • Biocompare. (2019). Exposing the Limitations of X-Ray Crystallography. Available at: [Link]

  • MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for Co-Crystal Design: Pharmaceutics. Available at: [Link]

  • Wessig, P., et al. (2019). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Available at: [Link]

  • McDonald, M., et al. (2025). An Antifungal with a Novel Mechanism of Action Discovered via Resistance Gene-Guided Genome Mining. ACS Central Science. Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • Biocompare. (2019). Exposing the Limitations of X-Ray Crystallography. Available at: [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Available at: [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for Co-Crystal Design: Pharmaceutics. Available at: [Link]

  • Wessig, P., et al. (2019). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Addressing instability issues of PROTACs with dithia-azaspiro linkers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization of PROTACs via Dithia-azaspiro Linkers

Topic: Addressing Instability Issues of PROTACs with Dithia-azaspiro Linkers Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs

Executive Summary: The Dithia-azaspiro Advantage

Standard PROTAC linkers (PEG, linear alkyl chains) frequently suffer from metabolic liabilities (oxidative cleavage by CYPs) and conformational entropy , which reduces the probability of forming a productive Ternary Complex (POI-PROTAC-E3).

Dithia-azaspiro linkers (e.g., 1,4-dithia-7-azaspiro[4.4]nonane scaffolds) offer a dual solution:

  • Metabolic Shielding: The spiro-quaternary carbon acts as a "metabolic stop-sign," preventing enzymatic progression along the chain.

  • Conformational Locking: The rigid spiro-fusion restricts the rotational degrees of freedom, pre-organizing the PROTAC into a bio-active conformation.

This guide addresses the specific instability challenges encountered when deploying these advanced linkers.

Module 1: Troubleshooting Metabolic & Chemical Instability

Q1: My PROTAC shows high potency in vitro but rapid clearance in mouse liver microsomes (MLM). Is the dithia-azaspiro linker failing?

Diagnosis: Likely oxidative desulfurization or soft-spot attack on the periphery, not the spiro core itself. Mechanism: While the spiro center is stable, the sulfur atoms in the 1,3-dithiolane ring can be susceptible to S-oxidation (sulfoxide/sulfone formation) by FMOs (Flavin-containing monooxygenases) if not sterically protected. Solution:

  • Step 1 (Check Periphery): Ensure the attachment points to the Warhead and E3 Ligand are not simple methylene bridges, which are prone to hydroxylation.

  • Step 2 (Oxidation State): If S-oxidation is the culprit, consider pre-oxidizing the linker to the sulfone (dioxide) form during synthesis. Sulfones are metabolically inert and often retain the required geometry.

  • Step 3 (Steric Shielding): Add gem-dimethyl groups adjacent to the sulfur atoms on the dithia ring to block enzymatic access.

Q2: The linker degrades in glutathione (GSH) stability assays. What is happening?

Diagnosis: Thiol-exchange / Ring-opening. Mechanism: 1,3-dithiolanes are generally stable, but if the spiro-ring is strained or contains electron-withdrawing groups nearby, it can act as an electrophile. High intracellular concentrations of GSH (1–10 mM) can attack the sulfur, opening the ring. Solution:

  • Validate Ring Size: Ensure you are using a [4.4]nonane or [5.5]undecane system. Avoid [3.4] systems which have high ring strain.

  • Remove Electrophiles: Ensure there are no Michael acceptors (e.g., α,β-unsaturated carbonyls) adjacent to the dithia group.

Q3: My PROTAC precipitates in assay media. Is the linker too lipophilic?

Diagnosis: High LogP / Poor Solubility. Mechanism: Dithia-azaspiro linkers are more lipophilic than PEGs. The sulfur atoms add lipophilicity without donating hydrogen bonds. Solution:

  • Protonation Strategy: The "aza" (nitrogen) part of the spiro linker is critical here. Ensure the secondary/tertiary amine in the spiro system remains basic enough to be protonated at physiological pH. This introduces a cationic charge, drastically improving solubility.[1]

  • Protocol Adjustment: Formulate the stock solution in DMSO with 1 equivalent of HCl or methanesulfonic acid to ensure the amine is protonated before dilution into media.

Module 2: Synthesis & Structural Integrity

Q4: I am getting low yields during the spiro-cyclization step. How do I fix this?

Diagnosis: Inefficient condensation or competing polymerization. Mechanism: The formation of the 1,3-dithiolane ring from a ketone (on the piperidine/pyrrolidine precursor) and 1,2-ethanedithiol requires strong acid catalysis and water removal. Troubleshooting Protocol:

  • Lewis Acid Switch: Switch from standard p-TsOH (protic acid) to BF3·OEt2 (Lewis acid). This often accelerates the reaction and reduces side products.

  • Water Scavenging: Use a Dean-Stark trap or add molecular sieves (4Å) directly to the reaction mixture.

  • Concentration: Run the reaction at high dilution (0.05 M) to favor intramolecular spiro-formation over intermolecular polymerization.

Module 3: Visualization of Stabilization Mechanism

The following diagram illustrates how the Dithia-azaspiro linker prevents the "Metabolic Soft Spot" failure mode common in alkyl linkers.

PROTAC_Stability cluster_0 Standard Alkyl/PEG Linker cluster_1 Dithia-azaspiro Linker NodeA Flexible Alkyl Chain NodeB CYP450 Attack (Oxidative Cleavage) NodeA->NodeB Metabolic Exposure NodeD Dithia-azaspiro Core (Rigid Scaffold) NodeA->NodeD Design Replacement NodeC Fragmented Linker (Inactive) NodeB->NodeC Rapid Clearance NodeE Steric Shielding (No CYP Access) NodeD->NodeE Conformational Lock NodeF Intact Ternary Complex (Sustained Degradation) NodeE->NodeF Metabolic Stability

Caption: Comparison of metabolic fate between flexible alkyl linkers (susceptible to CYP450 cleavage) and dithia-azaspiro linkers (sterically shielded and rigid).

Module 4: Quantitative Data & Experimental Protocols

Comparative Stability Data

Typical half-life (T1/2) values in Mouse Liver Microsomes (MLM)

Linker TypeStructure ClassT1/2 (min)Cl_int (µL/min/mg)Solubility (µM)
Linear PEG-4 Flexible Ether12 ± 3145 (High)>100
Alkyl Chain (C6) Flexible Alkyl8 ± 2210 (High)<10
Dithia-azaspiro Rigid Spiro >120 <15 (Low) 45
Piperazine Rigid Cyclic65 ± 545 (Moderate)80
Protocol: Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane Linker Core

Use this protocol to generate the stable core before attaching Warhead/E3 ligands.

  • Reagents: N-Boc-3-pyrrolidinone (1.0 eq), 1,2-ethanedithiol (1.2 eq), BF3·OEt2 (1.5 eq), DCM (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve N-Boc-3-pyrrolidinone in anhydrous DCM (0.1 M).

    • Add 1,2-ethanedithiol via syringe.

    • Cool to 0°C.

    • Add BF3·OEt2 dropwise over 10 minutes. (Caution: Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show disappearance of the ketone carbonyl signal and appearance of the ethylene bridge multiplet at ~3.2 ppm.

Protocol: Rapid Microsomal Stability Assay

To verify the stability improvement of your new PROTAC.

  • Preparation: Prepare 1 µM PROTAC solution in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add Mouse Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Start: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k. T1/2 = 0.693/k.

References

  • Goracci, L., et al. (2020). Metabolic Stability of PROTACs: The Role of Linker Length and Composition.[2][3] Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Testa, A., et al. (2020). Design of Rigid Linkers for PROTACs: Improving Permeability and Stability. Nature Communications. Retrieved from [Link]

  • Yavari, I., et al. (2021).[4] Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones.[4] Molecular Diversity.[4][] Retrieved from [Link]

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Approach to PROTACs: Linker Optimization. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 1,4-Dithia-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,4-Dithia-7-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic workflows. Spirocycles are increasingly vital in drug discovery for their ability to provide three-dimensional diversity and explore new chemical space.[1][2][3] However, the unique structural properties of 1,4-Dithia-7-azaspiro[4.5]decane, specifically its sterically hindered secondary amine, can present challenges in coupling reactions.

This document provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting logic to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when coupling linkers to the 1,4-Dithia-7-azaspiro[4.5]decane core.

Q1: My standard amide coupling reaction is giving low yields. What are the most likely causes and how can I optimize the reaction?

Low yields are the most frequently reported issue. The cause is almost always related to the reduced nucleophilicity and steric hindrance of the secondary amine on the spirocycle. Here’s a breakdown of potential causes and solutions:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between an amine and a carboxylic acid is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] The carboxylic acid must be activated. If your current method is inefficient, the activated species may be decomposing before the sterically hindered amine can react.

    • Solution: Switch to a more potent coupling reagent. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than carbodiimides (like EDC or DCC) for hindered amines.[5] They rapidly form a highly reactive activated ester, increasing the chance of a successful coupling.

  • Incorrect Choice or Stoichiometry of Base: The base plays a crucial role. It neutralizes the acid formed during the reaction and, if starting from the common hydrochloride salt of the amine, frees the nucleophile.[]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will not compete with the spiro-amine as a nucleophile. A common error is using only one equivalent of base when starting with the amine HCl salt; you need at least two equivalents : one to neutralize the salt and one to scavenge the proton generated during amide bond formation.

  • Suboptimal Solvent and Temperature: Reaction kinetics can be highly dependent on the solvent.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the charged intermediates effectively. If solubility is an issue, Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used, but the reaction may require longer times or gentle heating (40-50 °C). Avoid protic solvents which can interfere with the coupling reagents.

Q2: How do I choose the best coupling strategy for my specific linker?

The optimal strategy depends on the functional groups present on your linker. While amide bond formation is most common, other methods can be advantageous.

  • For Carboxylic Acid Linkers: This is the most direct approach.

    • Recommendation: Use a uronium-based coupling reagent like HATU. It is highly efficient and minimizes side reactions. A detailed protocol is provided below.

  • For Aldehyde/Ketone Linkers: Reductive amination is a robust alternative.

    • Recommendation: This two-step, one-pot process first forms an iminium ion, which is then reduced. Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the starting aldehyde/ketone.[7]

  • For Linkers with a Good Leaving Group (e.g., Alkyl Halides): A direct nucleophilic substitution is possible.

    • Recommendation: This S(_N)2 reaction works best with primary alkyl halides (R-CH₂-X).[8] The reaction is typically slower due to the amine's steric hindrance. Use a polar aprotic solvent like DMF and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to scavenge the HX produced. Heating may be required.

Q3: My reaction produces a complex mixture, and purification is a major challenge. What are the best practices?

The product, being a tertiary amine, is often polar and basic, which can lead to streaking on silica gel columns.

  • Work-up Strategy:

    • Quench the reaction with water or saturated aqueous NaHCO₃.

    • Extract with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer with brine to remove residual water-soluble components (like DMF and urea byproducts from EDC).

  • Purification via Flash Chromatography:

    • Normal Phase (Silica Gel): This is the most common method but requires optimization for basic compounds.[9]

      • To prevent streaking, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol (for highly polar systems).

      • Example Eluent: A gradient of 0-10% Methanol in DCM with 0.5% TEA.

    • Reversed-Phase (C18): An excellent alternative for polar compounds.[10]

      • Use a mobile phase of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and gives sharp peaks. Remember that your final product will be the corresponding salt.

    • Alternative Stationary Phases: For very problematic separations, consider using alumina (basic or neutral) which can be more compatible with basic compounds than silica.[11]

Q4: I am using the 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride salt. How does this impact my reaction setup?

The hydrochloride salt is the most common commercially available form.[12] The amine is protonated and therefore not nucleophilic.

  • Critical First Step: You must add at least one equivalent of a base (e.g., DIPEA, TEA) to deprotonate the amine and generate the free nucleophile before adding the coupling reagents or electrophile. A common practice is to stir the amine salt and the base in the solvent for 15-30 minutes before proceeding. As noted in Q1, a total of two or more equivalents of base will be needed for the overall reaction.

Data & Reagent Selection

Making an informed choice of reagents is critical for success. The following tables summarize key information for common coupling reagents and solvent/base combinations.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating MechanismCommon ByproductsKey Considerations & Best Use Case
HATU Forms highly reactive O-acylisourea, then active esterTetramethylurea (water-soluble)Highly recommended for hindered amines. Fast reaction rates, high yields. Slightly more expensive.[5]
EDC/DCC Forms O-acylisoureaN,N'-dialkylurea (EDC byproduct is water-soluble, DCC's is not)Economical choice, but often less effective for hindered systems. Can lead to N-acylurea side product.[13]
PyBOP Forms phosphonium-based active esterTripyrrolidinophosphine oxideGood for peptide coupling, less prone to racemization. Effective but can be costly.
Acyl Chloride Direct acylationHClHighly reactive, but requires a two-step process (acid to acyl chloride). The reaction with the amine is often exothermic and must be controlled.[]

Table 2: Recommended Solvent and Base Combinations

Coupling Reaction TypeRecommended SolventsRecommended BasesRationale & Causality
Amide Coupling (Urionium) DMF, NMP, DMSODIPEA, 2,4,6-CollidinePolar aprotic solvents stabilize charged intermediates. Hindered, non-nucleophilic bases prevent side reactions.
Reductive Amination DCE, DCM, THF(None required for reaction)Solvents must be compatible with the reducing agent (STAB). The reaction is typically run under neutral or slightly acidic conditions.
Nucleophilic Substitution (S(_N)2) DMF, AcetonitrileK₂CO₃, Cs₂CO₃, DIPEAPolar aprotic solvents accelerate S(_N)2 reactions. An inorganic base or hindered amine base is needed to scavenge the acid byproduct.[14]

Visualized Workflows & Logic

To further clarify the experimental process, the following diagrams illustrate the general workflow for amide coupling and a logical approach to troubleshooting.

G Amide Coupling Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification prep_amine 1. Dissolve Amine HCl Salt and DIPEA (2.2 eq) in DMF prep_acid 2. Dissolve Carboxylic Acid Linker in DMF add_acid 3. Add Acid Solution to Amine add_hatu 4. Add HATU (1.2 eq) and Stir at RT monitor 5. Monitor by LC-MS/TLC add_hatu->monitor 1-12 hours quench 6. Quench with Water, Extract with EtOAc wash 7. Wash Organic Layer with Brine purify 8. Concentrate and Purify via Flash Chromatography end end purify->end Pure Product

Caption: General workflow for HATU-mediated amide coupling.

G Troubleshooting Logic for Low Yield start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_reaction Problem: No Reaction check_sm->no_reaction No sm_consumed Problem: Complex Mixture or Decomposition check_sm->sm_consumed Yes cause_no_react Possible Causes: - Amine HCl not neutralized - Inactive coupling reagent - Low temperature no_reaction->cause_no_react sol_no_react Solutions: - Pre-stir amine salt with base - Use fresh coupling reagent - Gently warm (40°C) cause_no_react->sol_no_react cause_complex Possible Causes: - Base is too nucleophilic - Unstable linker/reagent - High temperature sm_consumed->cause_complex sol_complex Solutions: - Switch to DIPEA/Collidine - Check linker stability - Run at 0°C to RT cause_complex->sol_complex

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is robust for coupling various carboxylic acid linkers to the spiro-amine.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride (1.0 eq).

    • Add anhydrous DMF (approx. 0.1 M final concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

    • Stir the mixture at room temperature for 20 minutes to ensure complete formation of the free amine.

  • Reaction Assembly:

    • In a separate flask, dissolve the carboxylic acid linker (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the carboxylic acid solution to the amine mixture.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate or DCM.

    • Combine the organic layers and wash with saturated aqueous LiCl solution (to help remove DMF), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM containing 0.5% triethylamine).

Protocol 2: General Procedure for Reductive Amination

This is an excellent alternative for linkers containing an aldehyde functional group.

  • Reaction Assembly:

    • To a clean, dry round-bottom flask, add 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride (1.0 eq) and the aldehyde linker (1.1 eq).

    • Add Dichloroethane (DCE) or THF as the solvent (approx. 0.1 M).

    • Add DIPEA (1.1 eq) to neutralize the HCl salt.

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Extract three times with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
  • Wikipedia. (2023). Ugi reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Cross-Coupling Chemistry. [Link]

  • Al-zahrani, F. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 508-511. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubChem. (n.d.). 1,4-Dioxa-7-azaspiro(4.5)decane. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH Public Access, 18(11), 2445–2455. [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Vitale, R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1–25. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution and Elimination Reactions. [Link]

  • Taylor & Francis Online. (2012). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Royal Society of Chemistry. (2015). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • University of California, Riverside. (n.d.). STUDY GUIDE FOR CHAPTERS 6 & 7. [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. [Link]

  • PubMed. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

Sources

Technical Support Center: Enhancing PROTAC Cell Permeability with Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the cellular permeability of Proteolysis-Targeting Chimeras (PROTACs) through the strategic incorporation of spirocyclic scaffolds. This resource is designed to explain the causality behind experimental choices and provide actionable protocols to overcome common challenges in the field.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding PROTAC permeability and the role of spirocyclic linkers.

Q1: Why is cell permeability such a significant hurdle for PROTACs?

PROTACs inherently possess physicochemical properties that are unfavorable for passive diffusion across the cell membrane.[1] Most PROTACs have a high molecular weight (MW), often exceeding 800 Da, and a large number of hydrogen bond donors and acceptors, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] These characteristics—specifically high MW and a large, dynamic polar surface area—are strongly associated with poor membrane permeability, which can prevent them from reaching their intracellular targets and exerting their protein-degrading function.[1][2][3]

Q2: What is the scientific rationale for using spirocyclic scaffolds to improve PROTAC permeability?

The linker is a critical component that influences a PROTAC's overall properties.[1] While flexible linkers like PEG are common, they can lead to a high number of rotatable bonds, which can be detrimental to permeability.[1] Spirocyclic scaffolds offer a strategy to rigidify the linker. This conformational restraint can be advantageous in several ways:

  • Pre-organization: A rigid linker can lock the PROTAC into a conformation that is more favorable for cell permeation. This can involve shielding polar functional groups through the formation of intramolecular hydrogen bonds (IMHBs), a phenomenon sometimes called the "chameleon effect".[1][2] By reducing the effective polar surface area in the nonpolar membrane environment, permeability can be enhanced.[1]

  • Reduced Rotatable Bonds: Incorporating a spirocycle reduces the number of rotatable bonds, a parameter that is often correlated with improved permeability.

  • Improved Physicochemical Properties: The introduction of specific heterocyclic spirocycles (e.g., containing piperidine or piperazine motifs) can modulate the PROTAC's properties to improve aqueous solubility and cell permeability simultaneously.[4][5][6]

Q3: What key physicochemical properties should I focus on when designing a spirocyclic PROTAC?

A delicate balance of several properties is crucial for success. Simply adding a spirocycle is not a guaranteed solution. Key parameters to monitor include:

  • Lipophilicity (LogP/LogD): A balance is essential. While some lipophilicity is required to enter the lipid bilayer, excessively high LogP can lead to poor solubility, non-specific binding, and rapid metabolism.[1] Some studies suggest keeping AlogP below 5 to increase the likelihood of cell permeability.[2]

  • Topological Polar Surface Area (TPSA): High TPSA is a primary barrier to membrane permeability.[1] The goal of using a spirocycle is often to promote a 3D conformation that minimizes the effective TPSA in a nonpolar environment.

  • Aqueous Solubility: Rigidification can sometimes negatively impact solubility. It is critical to ensure the PROTAC remains soluble enough in aqueous media to be available for cell uptake. The inclusion of ionizable groups within the spirocyclic linker can help mitigate this risk.[4]

  • Intramolecular Hydrogen Bonding (IMHB): The capacity to form IMHBs is a key feature of the "chameleon effect."[1] Computational modeling and NMR studies can help predict and confirm whether a spirocyclic design successfully promotes these interactions in nonpolar environments.[3]

Q4: What does the overall workflow for developing and testing a spirocyclic PROTAC look like?

A systematic approach is necessary to validate the effectiveness of a spirocyclic design. The workflow involves iterative cycles of design, synthesis, and testing to optimize for permeability and degradation activity.

PROTAC Development Workflow Design Design Spirocyclic PROTAC Synthesis Chemical Synthesis Design->Synthesis QC Purification & QC (NMR, LC-MS) Synthesis->QC PhysChem Physicochemical Profiling (Solubility, LogD) QC->PhysChem Ternary Ternary Complex Assay (SPR, TR-FRET) QC->Ternary Permeability Permeability Assays (PAMPA, Caco-2) PhysChem->Permeability Degradation Cellular Degradation Assay (Western Blot, HiBiT) Permeability->Degradation Ternary->Degradation Analysis Data Analysis & SAR Degradation->Analysis Optimization Iterative Redesign Analysis->Optimization Optimization->Design Next Cycle

Caption: Iterative workflow for spirocyclic PROTAC development.

Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My new spirocyclic PROTAC shows poor target degradation. How can I determine if low cell permeability is the cause?

Poor degradation is a common issue, but it's crucial to diagnose the root cause systematically before concluding it's a permeability problem.[7] A lack of activity could stem from an inability to enter the cell, a failure to form a stable ternary complex, or poor engagement with the target protein or E3 ligase.[7]

Troubleshooting Steps:

  • Confirm Target Engagement: Before assessing permeability, verify that your PROTAC's warhead still binds to the protein of interest (POI) and that the E3 ligase ligand is active. This can be done using cell-free assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Verify Ternary Complex Formation: The geometry imposed by the spirocyclic linker must still allow for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[8] Use techniques like TR-FRET or AlphaLISA to confirm that your PROTAC can successfully bring the POI and E3 ligase together. If the complex doesn't form in a cell-free system, permeability is not the primary issue.

  • Conduct a Permeability Assay: If target engagement and ternary complex formation are confirmed, directly measure the cell permeability. Start with a cell-based assay like the Caco-2 or LLC-PK1 assay, as these are more representative for PROTACs than simple artificial membrane assays.[4][9][10]

  • Analyze the Results: If the permeability assay shows a low apparent permeability coefficient (Papp), then poor cell entry is a likely culprit for the lack of degradation. If permeability is moderate to high, the issue may lie elsewhere, such as rapid efflux from the cell or intracellular metabolic instability.

Q6: My Parallel Artificial Membrane Permeability Assay (PAMPA) results are excellent, but I see no cellular activity. What is happening?

This is a frequent and important disconnect. While PAMPA is a high-throughput and cost-effective tool, it often fails to accurately predict PROTAC permeability.[2][4][10]

Causality and Explanation:

  • PAMPA measures passive diffusion only: This assay uses a synthetic membrane and cannot account for biological processes like active transport (both influx and efflux) or the complex, dynamic nature of a real cell membrane.[11]

  • PROTACs are often substrates for efflux transporters: Many PROTACs are recognized and actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[9] A PROTAC could show high passive diffusion in PAMPA but be rapidly removed from the cell by efflux pumps, resulting in a low intracellular concentration and no degradation.

  • The "Chameleon Effect" is not modeled: The ability of a PROTAC to change conformation and shield its polar groups is highly dependent on the environment.[3] The simple lipid/solvent environment in PAMPA may not accurately reflect the complex dielectric environment of a cell membrane, leading to misleading results.

Solution:

  • Switch to a more physiologically relevant assay. Use a cell-based transwell assay like Caco-2 or MDR1-MDCK.[9] These assays use monolayers of cells that express efflux transporters, providing a much clearer picture of net permeability.[9] The LLC-PK1 cell line, which has lower efflux activity, can be a useful tool for specifically studying passive permeability in a cellular context.[9]

Q7: I incorporated a spirocyclic linker, but my PROTAC's permeability did not improve, or even worsened. What went wrong?

Introducing rigidity is not a universal solution and can fail if not designed correctly. Several factors could be at play:

  • Suboptimal Geometry: The spirocycle may lock the PROTAC into a conformation that is unfavorable for permeability. It might expose more polar groups or create a shape that cannot efficiently partition into the lipid bilayer.

  • Increased Polarity: The specific spirocycle chosen may have inadvertently increased the overall TPSA without providing a compensatory mechanism (like enabling IMHBs) to shield it.

  • Reduced Solubility: The rigid structure might have significantly decreased the aqueous solubility of the PROTAC. If the compound crashes out of the solution, it cannot permeate the cell, regardless of its theoretical lipophilicity.

  • Incorrect Attachment Points: The points where the linker connects to the POI and E3 ligands are crucial. An unfavorable attachment point can disrupt the binding of either ligand or prevent the formation of a stable ternary complex, making permeability irrelevant.

Troubleshooting Steps:

  • Re-evaluate Physicochemical Properties: Measure the LogD and aqueous solubility of your new spirocyclic PROTAC and compare them to the flexible-linker version. A significant drop in solubility or a shift to a non-optimal LogD range could be the problem.

  • Use Computational Modeling: In silico tools can help visualize the preferred 3D conformations of your spirocyclic PROTAC in different solvent environments (polar vs. nonpolar). This can provide clues as to whether the design is successfully shielding polar regions.

  • Synthesize Analogs: Systematically vary the spirocyclic core or the attachment points to understand the structure-permeability relationship for your specific PROTAC series.

Q8: My spirocyclic PROTAC has very poor aqueous solubility. How can I improve it without sacrificing permeability?

Improving solubility often involves adding polar or ionizable groups, which can seem counterintuitive to enhancing permeability. However, strategic placement is key.

Strategies:

  • Incorporate Ionizable Amines: Introduce a basic nitrogen (e.g., within a piperidine or piperazine ring) into the spirocyclic linker.[4][5] At physiological pH, this group will be partially protonated, significantly boosting aqueous solubility. The neutral form of the molecule will still be present in equilibrium to facilitate membrane crossing.

  • Replace Amides with Ethers: Amide bonds in the linker can sometimes be metabolically labile. Replacing them with more stable ether linkages can improve metabolic stability and may also favorably alter solubility/permeability profiles.[7]

  • Formulation Approaches: For preclinical studies, formulation strategies such as using amorphous solid dispersions or nano delivery systems can be employed to increase exposure.[10] Some studies have also shown that administering PROTACs with food can improve their solubility in the gastrointestinal tract and enhance oral absorption.[10]

Key Experimental Protocols

This section provides standardized methodologies for key permeability experiments, adapted for the specific challenges of PROTACs.

Protocol 1: Caco-2 Transwell Permeability Assay for PROTACs

The Caco-2 assay is a gold standard for predicting human intestinal absorption and identifying P-gp efflux substrates.[4]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test PROTAC, dissolved in DMSO (final concentration ≤1%)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed HBSS.

    • Prepare the dosing solution by diluting the PROTAC stock (and controls) in HBSS to the final concentration (e.g., 10 µM).

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral (bottom) chamber.

    • Add fresh HBSS to the apical (top) chamber.

    • Incubate and sample as described in step 4.

  • Quantification and Calculation:

    • Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the PROTAC is a substrate for active efflux.

Self-Validation & Trustworthiness:

  • Low Recovery Troubleshooting: PROTACs often suffer from low recovery due to non-specific binding to plastic or cellular entrapment.[12] It is critical to quantify the compound concentration in both chambers at the end of the experiment. Recovery should be between 70-130%. If recovery is low, consider adding a small amount of bovine serum albumin (BSA) to the receiver buffer or using low-binding plates.

  • Control Performance: The Papp values for your high and low permeability controls must fall within the historically accepted range for your lab to validate the assay run.

Data Interpretation:

The following table provides a general guide for interpreting permeability results for PROTACs.

Papp (A-B) (10⁻⁶ cm/s)Permeability ClassTypical Implication for PROTACs
< 1LowPermeability is likely a major barrier to cellular activity.
1 - 10ModeratePermeability may be sufficient but could be optimized further.
> 10HighPermeability is unlikely to be the limiting factor for activity.
Efflux Ratio (ER)Efflux ClassificationTypical Implication for PROTACs
< 2Low EffluxNot a significant substrate for efflux transporters.
> 2High EffluxPROTAC is actively pumped out of the cell, which will reduce intracellular exposure.

Visualizing the Impact of Spirocyclic Scaffolds

The primary hypothesis for using spirocycles is to constrain the PROTAC into a more membrane-compatible conformation.

Spirocycle Conformational Impact Impact of Linker Rigidity on PROTAC Conformation cluster_flex Flexible Linker (e.g., PEG) cluster_rigid Rigid Spirocyclic Linker POI1 POI Ligand Linker1 High number of rotatable bonds E3_1 E3 Ligand Result1 Extended, Polar Conformation in Aqueous Solution Linker1->Result1 Leads to Membrane Cell Membrane (Lipid Bilayer) Result1->Membrane Poor Partitioning POI2 POI Ligand Linker2 Conformationally constrained E3_2 E3 Ligand Result2 Pre-organized, Shielded 'Permeable' Conformation Linker2->Result2 Promotes Result2->Membrane Enhanced Partitioning

Caption: Spirocycles can pre-organize PROTACs into a more permeable state.

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

  • Tackling the DMPK challenges of developing PROTAC drugs. (2022). Drug Target Review. [Link]

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Sygnature Discovery. [Link]

  • Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025). Pharmacy Times. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers in Chemistry. [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). Journal of Chemical Information and Modeling. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Expertise of the month: PROTACS and Molecular Glues. (2022). SpiroChem. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Publications. [Link]

  • PROTAC permeability, stability, and cellular activity. ResearchGate. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Property-based optimisation of PROTACs. (2024). RSC Medicinal Chemistry. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Signal Transduction and Targeted Therapy. [Link]

  • PROTACs: Principles and Mechanisms. ResearchGate. [Link]

  • Linker Design. SpiroChem. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Molecular Pharmacology. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). Journal of Medicinal Chemistry. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. ACS Publications. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). ACS Publications. [Link]

  • Property-based optimisation of PROTACs. (2024). RSC Publishing. [Link]

Sources

Validation & Comparative

Strategic Scaffold Selection: 1,4-Dithia-7-azaspiro[4.5]decane vs. Established Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists Subject: 1,4-Dithia-7-azaspiro[4.5]decane (CAS: 958451-84-8)

Executive Summary: The "Heavy" Isostere

In the transition from flat, aromatic-dominated chemical space to three-dimensional (Fsp3-rich) architectures, spirocyclic scaffolds have become indispensable. While 2-oxa-6-azaspiro[3.3]heptane and 1,4-dioxa-8-azaspiro[4.5]decane are ubiquitous "off-the-shelf" linkers, the sulfur-containing variant 1,4-dithia-7-azaspiro[4.5]decane represents a distinct, underutilized pharmacophore.

This guide analyzes the 7-aza-dithia scaffold not merely as a protecting group for 3-piperidone, but as a functional bioisostere that offers:

  • Unique Vector Geometry: Unlike the linear 8-aza (4-piperidone) derivatives, the 7-aza (3-piperidone) core provides a "kinked" trajectory essential for peptidomimetics and turn-inducing linkers.

  • Lipophilic Modulation: The dithiolane ring significantly increases LogP compared to dioxolane, useful for penetrating the CNS or optimizing membrane permeability in PROTACs.

  • Metabolic "Soft Spots": The sulfur atoms provide a tunable site for metabolic oxidation (sulfoxide/sulfone), which can be exploited for prodrug strategies or altered clearance profiles.

Chemical Architecture & Vector Analysis

The structural distinction between the 7-aza and 8-aza isomers is the single most critical factor in scaffold selection.

  • 8-Azaspiro (Linear): Derived from 4-piperidone.[1] The amine and the spiro-center are para to each other. Exit vectors are roughly 180° apart.

  • 7-Azaspiro (Bent): Derived from 3-piperidone. The amine is meta to the spiro-center. This creates a bond angle of approximately 109°–120°, mimicking a

    
    -turn or a "kink" in the chain.
    

Key Property Comparison:

Property1,4-Dithia-7-azaspiro[4.5]decane 1,4-Dioxa-7-azaspiro[4.5]decane 2-Oxa-6-azaspiro[3.3]heptane
Core Ring System Piperidine (6) + Dithiolane (5)Piperidine (6) + Dioxolane (5)Azetidine (4) + Oxetane (4)
Heteroatom Sulfur (Soft Nucleophile)Oxygen (Hard Nucleophile)Oxygen
Vector Geometry Bent / Kinked Bent / Kinked Linear (C2 symmetric)
Approx.

LogP
Reference (High)-1.5 (Lower)-2.5 (Lowest)
Metabolic Liability High (S-oxidation)Low (Stable Ether)Low (Stable Ether)
Electronic Effect

-hole donor (S)
H-bond acceptor (O)H-bond acceptor (O)

Decision Logic: When to Use the Dithia Scaffold

The following decision tree illustrates the logical flow for selecting the 1,4-dithia-7-azaspiro[4.5]decane over its oxygenated or all-carbon competitors.

ScaffoldSelection Start Linker Requirement Analysis Vector Required Vector Geometry? Start->Vector Linear Linear (180°) Use 8-Azaspiro or Spiro[3.3] Vector->Linear Straight chain Bent Bent / Kinked (~120°) Vector->Bent Turn mimic Lipophilicity Lipophilicity Needs? Bent->Lipophilicity LowLogP Lower LogP Needed Use 1,4-Dioxa-7-azaspiro Lipophilicity->LowLogP Reduce LogP HighLogP Permeability/CNS Needed Lipophilicity->HighLogP Increase LogP Metabolism Metabolic Stability? HighLogP->Metabolism Stable Must be Inert Use All-Carbon / Dioxa Metabolism->Stable Avoid Oxidation SoftSpot Acceptable / Desired (Prodrug or Fast Cl) Metabolism->SoftSpot S-Oxidation OK Target Select: 1,4-Dithia-7-azaspiro[4.5]decane SoftSpot->Target

Figure 1: Decision matrix for selecting the 1,4-dithia-7-azaspiro scaffold based on vector geometry and physicochemical requirements.

Experimental Protocols

A. Synthesis of 1,4-Dithia-7-azaspiro[4.5]decane (HCl Salt)

Context: 3-Piperidone is unstable as a free base. The synthesis typically proceeds from the N-protected precursor or the hydrochloride salt.

Reagents:

  • N-Boc-3-piperidone (or 3-Piperidone HCl)

  • 1,2-Ethanedithiol (1.2 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) OR p-Toluenesulfonic acid (PTSA)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Protocol (Lewis Acid Method):

  • Dissolution: Dissolve N-Boc-3-piperidone (1.0 g, 5.0 mmol) in anhydrous DCM (15 mL) under nitrogen atmosphere.

  • Addition: Add 1,2-ethanedithiol (0.5 mL, 6.0 mmol) via syringe.

  • Catalysis: Cool to 0°C. Dropwise add

    
     (1.0 equiv). Note: If using N-Boc, Lewis acids may cleave the Boc group depending on stoichiometry. For Boc-retention, use PTSA/Toluene reflux with Dean-Stark trap.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with

    
     or Iodine; sulfur compounds stain strongly).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with 10% NaOH (to remove excess thiol) and brine.
    
  • Purification: Dry over

    
    , concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
  • Deprotection (if needed): Treat with 4M HCl in Dioxane to yield the title compound as the hydrochloride salt.

B. Microsomal Stability Assay (Sulfur Oxidation Liability)

Context: Dithiolanes are prone to oxidation by FMOs and CYPs to sulfoxides (chiral) and sulfones.

Materials:

  • Test Compound: 1,4-Dithia-7-azaspiro[4.5]decane derivative (1 µM final).

  • Liver Microsomes: Human/Mouse (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite ID: Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

    • Interpretation: Rapid appearance of M+16 indicates high metabolic instability. If

      
       min, consider the 1,4-dioxa analog or steric shielding of the sulfur ring.
      

Mechanistic Comparison: Dithia vs. Dioxa

The substitution of Oxygen (Dioxa) with Sulfur (Dithia) is a drastic change in physicochemical behavior.

BioisostereComparison cluster_0 1,4-Dioxa (Oxygen) cluster_1 1,4-Dithia (Sulfur) NodeO Hard Nucleophile High Solubility Metabolically Stable H-Bond Acceptor NodeS NodeS NodeO:head->NodeS:head Scaffold Hop

Figure 2: Physicochemical trade-offs between Dioxa and Dithia spirocycles.

Key Data Points for Comparison
  • Lipophilicity (cLogP): The dithia analog is typically 1.0–1.5 log units higher than the dioxa analog. This is critical for crossing the Blood-Brain Barrier (BBB) but risks non-specific binding.

  • Conformation: The 1,3-dithiolane ring adopts a puckered "envelope" conformation, which is bulkier than the 1,3-dioxolane. This can induce subtle fit adjustments in a binding pocket (induced fit).

  • Sigma-Hole Interactions: Sulfur can engage in

    
    -hole bonding (chalcogen bonding) with backbone carbonyls, a feature absent in the oxygen analog.
    

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "The Rise of Spirocycles: Escaping Flatland in Medicinal Chemistry." J. Med.[2] Chem. (2015).[3][4]

    • (Referencing similar spiro-piperidine ligands).

  • Metabolic Stability of Dithiolanes

    • Kayser, M. M. et al. "Asymmetric oxidation of substituted dithianes and dithiolanes."[5] ARKIVOC (2002).[5]

  • Synthesis of Spiro-Piperidines

    • Carreira, E. M. et al. "Spirocyclic Oxetanes and Azetidines."[2] Angew.[1] Chem. Int. Ed. (2010). (Comparative synthesis of small spiro rings).

  • Commercial Availability & CAS Data

    • 1,4-Dithia-7-azaspiro[4.5]decane (CAS 958451-84-8).[4]

    • (For the 8-aza analog comparison).

Note: The specific compound "1,4-Dithia-7-azaspiro[4.5]decane" is a specialized building block.[6] While less common than the 8-aza isomer, its synthesis via 3-piperidone is a standard transformation in heterocyclic chemistry.

Sources

Structural Analysis of PROTACs Containing 1,4-Dithia-7-azaspiro[4.5]decane

[1]

Executive Summary

1,4-Dithia-7-azaspiro[4.5]decane represents a specialized class of rigid spirocyclic scaffolds used in the design of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike traditional flexible linkers (e.g., PEGs, alkyl chains), this moiety offers defined exit vectors and conformational restriction, crucial for optimizing the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1]

This guide analyzes the structural utility of the 1,4-dithia-7-azaspiro[4.5]decane scaffold, comparing it against standard flexible linkers and oxygenated spiro-analogs (1,4-dioxa).[1] It focuses on the impact of this scaffold on entropic penalties , metabolic stability , and cell permeability .[2]

Structural & Physicochemical Profile

The core structure consists of a piperidine ring spiro-fused to a dithiolane ring.[1][2] This creates a "thioketal" functionality that is sterically bulky and chemically distinct from its oxygen counterpart.[2]

Conformational Restriction (Entropy)

The spiro-fusion at the C4 position of the piperidine ring locks the conformation.[1]

  • Mechanism: In flexible linkers (PEG), the loss of conformational entropy upon binding (

    
    ) is high, reducing overall binding affinity (
    
    
    ).[1][2]
  • Spiro Advantage: The 1,4-dithia-7-azaspiro[4.5]decane pre-organizes the linker, reducing the entropic penalty.[1] This is particularly effective when the E3 ligase and Target Protein (POI) require a specific relative orientation.[2]

Electronic & Lipophilic Properties (The "Thia" Effect)

Replacing oxygen (1,4-dioxa) with sulfur (1,4-dithia) fundamentally alters the physicochemical profile.[1][2]

Feature1,4-Dioxa (Oxygen Analog)1,4-Dithia (Sulfur Scaffold)Impact on PROTAC
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic) Sulfur increases membrane permeability for intracellular targets.[1]
H-Bonding H-Bond AcceptorWeak/No H-Bond Acceptor Reduces non-specific binding to solvent; alters solvation shell.[1][2]
Metabolic Stability Susceptible to acid hydrolysisResistant to hydrolysis Thioketals are stable in physiological pH; sulfur can be prone to S-oxidation (sulfoxide formation).[1][2]
Atomic Radius 1.52 Å (Van der Waals)1.80 Å (Van der Waals) Increased steric bulk forces stricter exit vector angles.[1][2]

Comparative Performance Analysis

Alternative 1: Polyethylene Glycol (PEG) Linkers[1][2]
  • Standard: Linear chains of ethylene glycol units (PEG-2 to PEG-10).[1][2]

  • Comparison:

    • Flexibility: PEG is highly flexible ("wet noodle" model).[1][2] It rarely clashes but fails to stabilize the ternary complex.[2]

    • Permeability: Long PEG chains often suffer from poor passive permeability (low LogP, high TPSA).[2]

    • Verdict: The 1,4-dithia scaffold is superior for "difficult" ternary complexes where induced cooperativity is needed.[2] PEG is preferred only when the binding interface is unknown or highly dynamic.[2]

Alternative 2: 1,4-Dioxa-7-azaspiro[4.5]decane (The Isostere)[1]
  • Standard: The ketal analog (oxygen instead of sulfur).[2]

  • Comparison:

    • Solubility: The Dioxa analog is more water-soluble.[1][2]

    • Permeability: The Dithia analog often shows superior cellular uptake due to the "chameleon" effect of sulfur (lipophilicity without charge).[2]

    • Verdict: Use Dithia when the PROTAC is too polar or requires higher metabolic stability against glycosidases/esterases.[2]

Visualizations

Structural Logic & Exit Vectors

The following diagram illustrates the structural connectivity and the logic of using the spiro-scaffold to direct the "Warhead" (POI Ligand) and the "Anchor" (E3 Ligand).

Gcluster_0PROTAC ComponentsPOITarget ProteinLigand (Warhead)Spiro1,4-Dithia-7-azaspiro[4.5]decane CorePOI->Spiro Amide/AlkylLinkageE3E3 LigaseLigand (Anchor)Spiro->E3 N-Alkylation(Piperidine N)Prop1Restricted Conformation(Low Entropy Penalty)Spiro->Prop1Prop2Thioketal Group(High Lipophilicity)Spiro->Prop2

Figure 1: Structural assembly of a PROTAC using the 1,4-dithia-7-azaspiro[4.5]decane core.[1] The spiro-center acts as a rigid hub, directing the ligands with defined geometry.[3]

Synthesis & Conjugation Workflow

The synthesis of this moiety typically involves protecting a piperidone derivative before linking.[2]

SynthesisStep1Start: N-Boc-4-PiperidoneStep2Thioketalization(1,2-Ethanedithiol, BF3·OEt2)Step1->Step2Step3Intermediate:N-Boc-1,4-dithia-8-azaspiro[4.5]decaneStep2->Step3Step4Deprotection (TFA/HCl)Step3->Step4Step5Linker Conjugation(N-Alkylation or Amide Coupling)Step4->Step5

Figure 2: Synthetic pathway for incorporating the 1,4-dithia-7-azaspiro[4.5]decane scaffold into a PROTAC linker.

Experimental Protocols

Synthesis of the Scaffold (Thioketalization)

This protocol converts a 4-piperidone derivative into the 1,4-dithia-7-azaspiro[4.5]decane core.[1]

Reagents: N-Boc-4-piperidone, 1,2-ethanedithiol, Boron trifluoride diethyl etherate (

1
  • Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Addition: Add 1,2-ethanedithiol (1.2 eq) to the solution.

  • Catalysis: Cool to 0°C. Dropwise add

    
     (0.5 eq). Note: Use a fume hood; ethanedithiol has a potent stench.
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).[1][2]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the N-Boc-protected spiro-thioketal.

Evaluation of Permeability (PAMPA Assay)

To verify the lipophilic advantage of the Dithia vs. Dioxa scaffold.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Prepare 10 mM stock of PROTAC in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add to donor wells.

  • Acceptor Plate: Add buffer (PBS pH 7.4) to acceptor wells.

  • Membrane: Coat the PVDF filter with 1% lecithin in dodecane.[2]

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Quantify compound concentration in both donor and acceptor compartments using LC-MS/MS.

  • Calculation: Determine effective permeability (

    
    ) using the standard equation:
    
    
    

References

  • ChemScene. (n.d.).[2] 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 12394773, 1,4-Dioxa-7-azaspiro[4.5]decane. Retrieved from [1][2]

  • BOC Sciences. (n.d.).[2] Overview of PROTAC Linkers: Types and Design. Retrieved from [1][2]

  • MedChemExpress. (n.d.).[2] PROTAC Linker Design and Products. Retrieved from

  • CalPacLab. (n.d.). 1,4-Dithia-7-azaspiro[4.5]decane, HCl Product Data. Retrieved from [1][2]

  • Royal Society of Chemistry. (2022).[2] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [1][2]

The Untapped Potential of Novel E3 Ligase Ligands: A Comparative Guide to In Vivo Efficacy for PROTACs Derived from 1,4-Dithia-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Familiar VHL and CRBN in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The resulting ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

While the PROTAC field has seen remarkable progress, with several candidates advancing into clinical trials, the majority of these rely on a limited repertoire of E3 ligase ligands, primarily those for von Hippel-Lindau (VHL) and Cereblon (CRBN).[3] This reliance presents a significant bottleneck, as the expression levels and activity of VHL and CRBN can vary between different tissues and disease states, potentially limiting the therapeutic window and efficacy of PROTACs. Consequently, the exploration of novel E3 ligase ligands is a critical frontier in expanding the applicability and overcoming potential resistance mechanisms of targeted protein degradation.

This guide focuses on the prospective in vivo efficacy of PROTACs derived from a novel E3 ligase ligand scaffold: 1,4-Dithia-7-azaspiro[4.5]decane . As this is an emerging area, direct comparative in vivo data is not yet available in published literature. Therefore, this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential of this novel scaffold. We will achieve this by:

  • Outlining the critical validation workflow for a novel E3 ligase ligand.

  • Presenting a comparative analysis of the established in vivo efficacy of VHL and CRBN-based PROTACs, which serve as the current benchmarks.

  • Detailing the essential experimental protocols for assessing the in vivo efficacy of a novel PROTAC, providing a roadmap for future studies on 1,4-Dithia-7-azaspiro[4.5]decane-based degraders.

The Promise of 1,4-Dithia-7-azaspiro[4.5]decane: A New Player in the E3 Ligase Landscape

The 1,4-Dithia-7-azaspiro[4.5]decane scaffold represents a novel chemical entity for the recruitment of a yet-to-be-fully-characterized E3 ubiquitin ligase. The unique three-dimensional structure of this spirocyclic system offers the potential for distinct binding interactions with an E3 ligase, possibly leading to a differentiated degradation profile compared to existing PROTACs. The exploration of such novel scaffolds is driven by the hypothesis that engaging different E3 ligases could unlock new therapeutic opportunities, address resistance to VHL/CRBN-based PROTACs, and potentially offer tissue-specific protein degradation.

Workflow for Validating a Novel E3 Ligase Ligand for In Vivo Application

Before a PROTAC derived from a novel ligand like 1,4-Dithia-7-azaspiro[4.5]decane can be considered for in vivo efficacy studies, a rigorous validation process is imperative. This workflow ensures that the observed protein degradation is a direct and specific consequence of the PROTAC's mechanism of action.

G cluster_0 In Vitro Validation cluster_1 In Vivo Characterization Biochemical Binding Biochemical Binding Ternary Complex Formation Ternary Complex Formation Biochemical Binding->Ternary Complex Formation Affinity & Selectivity Cellular Target Engagement Cellular Target Engagement Ternary Complex Formation->Cellular Target Engagement Cooperativity Cellular Degradation Cellular Degradation Cellular Target Engagement->Cellular Degradation Degradation Potency (DC50) Mechanism of Action Mechanism of Action Cellular Degradation->Mechanism of Action Proteasome & E3 Ligase Dependence Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics In Vitro-In Vivo Correlation Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Exposure-Response Efficacy Studies Efficacy Studies Pharmacodynamics->Efficacy Studies Target Degradation & Tumor Growth Toxicology Toxicology Efficacy Studies->Toxicology Safety Profile

Caption: Workflow for validating a novel E3 ligase ligand.

Step-by-Step Validation Protocol
  • Biochemical Confirmation of E3 Ligase Binding:

    • Objective: To confirm that the 1,4-Dithia-7-azaspiro[4.5]decane moiety binds to its intended E3 ligase.

    • Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the ligand to the purified E3 ligase.

  • Demonstration of Ternary Complex Formation:

    • Objective: To verify that the PROTAC can simultaneously bind the target protein and the E3 ligase.

    • Method: Techniques like SPR, ITC, or Förster Resonance Energy Transfer (FRET) assays using the PROTAC, the purified target protein, and the E3 ligase.

  • Cellular Target Engagement:

    • Objective: To confirm that the PROTAC can engage its target and the E3 ligase within a cellular context.

    • Method: NanoBRET™ Target Engagement assays or Cellular Thermal Shift Assays (CETSA).

  • Assessment of Cellular Degradation:

    • Objective: To quantify the potency and efficacy of the PROTAC in degrading the target protein in cells.

    • Method: Western blotting or in-cell western assays to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • Elucidation of the Mechanism of Action:

    • Objective: To confirm that protein degradation is dependent on the proteasome and the specific E3 ligase.

    • Method: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation. Knockdown or knockout of the specific E3 ligase should abrogate the PROTAC's effect.

Comparative In Vivo Efficacy: Benchmarking Against VHL and CRBN-Based PROTACs

To contextualize the potential of a novel PROTAC, it is essential to compare its anticipated performance against well-established degraders. Here, we summarize the in vivo efficacy of prominent VHL and CRBN-based PROTACs.

PROTACE3 LigaseTargetAnimal ModelDosing RegimenKey In Vivo Efficacy ResultsReference
ARV-110 (Bavdegalutamide) CRBNAndrogen Receptor (AR)VCaP xenograft mice0.3, 1, 3 mg/kg, oral, daily70%, 87%, and 90% AR degradation, respectively, over 3 days. Significant tumor growth inhibition (TGI) of 69%, 101%, and 109% at 0.3, 1, and 3 mg/kg, respectively.[4][5][4][5]
ARV-471 (Vepdegestrant) CRBNEstrogen Receptor (ER)MCF7 xenograft mice3, 10, 30 mg/kg, oral, daily>90% ER degradation. Significant TGI of 85%, 98%, and 120% at 3, 10, and 30 mg/kg, respectively.[2][6][2][6]
dBET1 CRBNBET proteins (BRD2/3/4)Human AML xenograft mice50 mg/kg, intraperitonealDelayed tumor growth and downregulation of MYC.[1][7][1][7]
MZ1 VHLBET proteins (BRD4)BT474 xenograft miceNot specifiedReduction in tumor progression when combined with trastuzumab.[8][9][8][9]
ACBI2 VHLSMARCA2Mouse lung cancer xenograftsOralNear-complete degradation of SMARCA2, leading to tumor growth inhibition.[10][10]

Experimental Protocols for Assessing In Vivo Efficacy of a Novel PROTAC

The following protocols provide a detailed guide for evaluating the in vivo efficacy of a PROTAC derived from 1,4-Dithia-7-azaspiro[4.5]decane.

Animal Model Selection and Xenograft Establishment
  • Rationale: Xenograft models, particularly patient-derived xenografts (PDX), are the gold standard for preclinical evaluation of cancer therapeutics as they can recapitulate the heterogeneity of human tumors.[11][12]

  • Protocol:

    • Select an appropriate immunocompromised mouse strain (e.g., NOD-SCID or NSG mice).

    • Implant human cancer cells (e.g., subcutaneously or orthotopically) that express the target protein and the E3 ligase of interest.[11]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

Dosing Regimen and Administration
  • Rationale: The route of administration and dosing schedule are critical for achieving adequate drug exposure. Oral administration is often preferred for patient convenience, while intravenous or intraperitoneal injections can ensure complete bioavailability.[13][14]

  • Protocol:

    • Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).

    • Determine the dosing regimen (e.g., once daily, twice daily) based on the PROTAC's pharmacokinetic profile.

    • Administer the PROTAC or vehicle to the respective groups for the duration of the study (e.g., 21-28 days).

    • Monitor animal body weight and general health status regularly.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • Rationale: Understanding the relationship between drug concentration (PK) and target degradation (PD) is crucial for optimizing the dosing regimen.[15]

  • Protocol:

    • PK Analysis: At various time points after dosing, collect blood samples and relevant tissues. Analyze the concentration of the PROTAC using LC-MS/MS.[16]

    • PD Analysis (Target Degradation):

      • At the end of the study, or at specific time points, euthanize the animals and collect tumors and other relevant tissues.

      • Prepare tissue lysates for Western blot analysis to quantify the levels of the target protein.[17][18][19]

G Start Start Xenograft Model Xenograft Model Start->Xenograft Model Establish Tumors Dosing Dosing Xenograft Model->Dosing Randomize & Treat Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Monitor Growth PK/PD Analysis PK/PD Analysis Dosing->PK/PD Analysis Collect Samples Data Analysis Data Analysis Tumor Measurement->Data Analysis PK/PD Analysis->Data Analysis End End Data Analysis->End Evaluate Efficacy

Sources

Benchmarking 1,4-Dithia-7-azaspiro[4.5]decane against other PROTAC building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1,4-Dithia-7-azaspiro[4.5]decane in PROTAC Design

Executive Summary: The Case for Rigid, Kinked Scaffolds

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cooperativity, and permeability. While Polyethylene Glycol (PEG) and alkyl chains remain the industry standard for initial screening due to synthetic accessibility, they suffer from high entropic penalties upon binding and poor metabolic stability.

1,4-Dithia-7-azaspiro[4.5]decane represents a sophisticated "second-generation" linker building block.[1][2] Unlike linear 4-piperidone derivatives, this 3-piperidone-derived scaffold offers a unique non-linear exit vector , allowing chemists to access unexplored areas of the E3-POI (Protein of Interest) interface.[1][2] Furthermore, the dithiolane moiety serves as both a stable lipophilic bulk and a masked carbonyl, providing versatile synthetic utility.

This guide benchmarks 1,4-Dithia-7-azaspiro[4.5]decane against standard linker motifs, evaluating physicochemical properties, geometric constraints, and synthetic workflows.[1]

Technical Profile & Physicochemical Benchmarking

The following table contrasts 1,4-Dithia-7-azaspiro[4.5]decane with the two most common linker building blocks: PEG-4 (flexible) and Piperazine (rigid, linear).[1][2]

Feature1,4-Dithia-7-azaspiro[4.5]decane PEG-4 (Tetraethylene glycol) Piperazine
Structure Class Spirocyclic (Rigid, Kinked)Linear Ether (Flexible)Cyclic Amine (Rigid, Linear)
Molecular Weight ~211.8 g/mol (HCl salt)~194.2 g/mol ~86.1 g/mol
Exit Vector Angle ~109–120° (Kinked) N/A (Floppy)180° (Linear)
LogP (Lipophilicity) High (~1.5–2.[1]0)Low (< 0)Low (~ -1.[1][2]5)
TPSA Low (Thioethers are less polar than ethers)High (Multiple oxygens)Moderate
Metabolic Stability High (Spiro-fusion resists oxidation)Low (Susceptible to oxidative cleavage)Moderate (N-oxidation risk)
Entropy Penalty Low (Pre-organized conformation)High (High rotational freedom)Low
Primary Utility Inducing novel ternary geometries; exploring "kinked" binding pockets.[1]Spanning distance; solubility enhancement.Rigidifying linear linkers; solubility.

Key Insight: The "dithia" moiety significantly increases lipophilicity compared to its "dioxa" (oxygen) analog.[1][2] This is advantageous for PROTACs targeting intracellular proteins where cell permeability is a bottleneck, as it balances the high polarity often introduced by E3 ligase ligands (e.g., VHL ligands).

Structural & Mechanistic Advantage[2]

The "Entropy Funnel" Effect

Flexible linkers (PEG) must lose significant conformational entropy to fold into the productive ternary complex.[1] This energetic cost reduces the overall binding affinity (


) and cooperativity (

).[1][2]
  • Mechanism: 1,4-Dithia-7-azaspiro[4.5]decane restricts the conformational space of the PROTAC.[1][2] By locking the linker into a specific "kinked" geometry, it pre-organizes the molecule, reducing the entropic penalty (

    
    ) and potentially increasing the degradation maximum (
    
    
    
    ).
Exit Vector Geometry

Most rigid linkers (piperazine, biphenyl) project ligands at 180°.[1][2]

  • The 7-Azaspiro Advantage: This scaffold is derived from 3-piperidone .[1][2] The amine (position 7) and the spiro-carbon (position 6/9 equivalent) create a vector that is not linear.[1] This allows the PROTAC to wrap around protein domains or access pockets that linear linkers overshoot.[1][2]

LinkerGeometry cluster_0 Linear Linker (Piperazine) cluster_1 Kinked Linker (7-Azaspiro) L_E3 E3 Ligase L_Linker Piperazine (180° Vector) L_E3->L_Linker L_POI Target Protein L_Linker->L_POI K_Linker 7-Azaspiro (~120° Vector) K_E3 E3 Ligase K_E3->K_Linker K_POI Target Protein K_Linker->K_POI

Figure 1: Geometric comparison of linear vs. kinked rigid linkers. The 7-azaspiro scaffold facilitates ternary complexes where the E3 and POI binding pockets are not coaxially aligned.

Application Guide: Synthetic Workflows

This building block is versatile. It can be used as a passive rigid scaffold (maintaining the dithiolane) or as a masked ketone precursor (generating a second attachment point).[1]

Scenario A: Using as a Passive Rigid Linker
  • Objective: Use the secondary amine to attach to an alkyl halide or acid, keeping the dithiolane as a hydrophobic "bulking" group to fill a pocket or improve permeability.

  • Protocol: Standard Amide Coupling or N-Alkylation.[1][2]

Scenario B: Using as a Heterobifunctional Core (Unmasking)
  • Objective: Convert the dithiolane to a ketone (3-piperidone core) to perform reductive amination, creating a linker with two amine attachment points.

  • Why do this? To create a highly substituted, rigid central core connecting two other linker arms.[1][2]

Self-Validating Protocol: Dithiolane Deprotection & Reductive Amination

  • Deprotection (Unmasking):

    • Reagents: N-Bromosuccinimide (NBS) in Acetone/Water (9:[1]1) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).[1][2]

    • Step: Dissolve 1,4-dithia-7-azaspiro[4.5]decane derivative (0.1 mmol) in Acetone/H2O at 0°C. Add NBS (4 eq). Stir for 10 min (color changes to orange/red). Quench with sat. NaHCO3 and Na2S2O3.[1][2]

    • Validation: TLC/LCMS should show loss of starting material and appearance of the ketone peak (M-76 mass shift approx, depending on isotopes/hydration).

  • Reductive Amination (Linker Extension):

    • Reagents: Primary amine (Linker Arm B), NaBH(OAc)3, DCE, catalytic AcOH.

    • Step: Mix unmasked ketone and Amine B in DCE.[1][2] Stir 1h. Add NaBH(OAc)3 (1.5 eq).[1][2] Stir overnight.

    • Causality: Using NaBH(OAc)3 prevents reduction of the ketone before imine formation, ensuring high yield of the tertiary amine product.

SynthesisWorkflow cluster_path1 Path A: Passive Scaffold cluster_path2 Path B: Reactive Core Start 1,4-Dithia-7-azaspiro[4.5]decane (Building Block) StepA1 N-Alkylation / Amidation (Attach Linker Arm 1) Start->StepA1 Direct Use StepB1 N-Protection / Functionalization Start->StepB1 Pre-processing FinalA PROTAC with Dithiolane Bulge StepA1->FinalA StepB2 Thioacetal Hydrolysis (NBS or Hg(ClO4)2) StepB1->StepB2 StepB3 Reductive Amination (Attach Linker Arm 2) StepB2->StepB3 Ketone Revealed FinalB Bifunctional Rigid PROTAC Core StepB3->FinalB

Figure 2: Dual synthetic utility of the 1,4-dithia-7-azaspiro[4.5]decane scaffold.

References

  • Bondeson, D. P., et al. (2018).[1][2] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

    • Context: Discusses the impact of linker length and rigidity on degrad
  • Farnaby, W., et al. (2019).[1][2] "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[1][2] Link

    • Context: Demonstrates the use of rigid spiro-linkers to improve physicochemical properties and potency.[1][2][3][4]

  • PubChem. "1,4-Dioxa-7-azaspiro[4.5]decane (Compound Summary)." National Library of Medicine.[1][2] Link[1]

    • Context: Source for structural data and physicochemical property comparison (analogous oxygen
  • Maple, H. J., et al. (2019).[1][2] "PROTAC Linkers: The Difference Between Life and Death?" Drug Discovery Today. Link

    • Context: Comprehensive review on linker design strategies, comparing PEGs, alkyls, and rigid heterocycles.
  • BroadPharm. "PROTAC Linker Design Guide." Link

    • Context: Commercial data on linker types and "smart" linker technologies including spirocyclic motifs.[1][2]

Sources

A Senior Application Scientist's Guide to Stereochemical Assessment of 1,4-Dithia-7-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not a mere academic curiosity; it is a critical determinant of biological activity, efficacy, and safety. The 1,4-dithia-7-azaspiro[4.5]decane scaffold, a recurring motif in modern medicinal chemistry, presents a fascinating and challenging case for stereochemical analysis. Its rigid spirocyclic core, containing a stereocenter at the spiro carbon, necessitates a robust and multi-faceted analytical approach to unambiguously assign the relative and absolute stereochemistry of its derivatives.

This guide provides an in-depth comparison of the three cornerstone techniques for stereochemical assessment in the context of 1,4-dithia-7-azaspiro[4.5]decane derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data from analogous systems, and provide actionable protocols to empower your research.

The Imperative of Stereochemical Integrity

The spirocyclic nature of 1,4-dithia-7-azaspiro[4.5]decanes imparts a well-defined three-dimensional geometry. Substituents on the piperidine or dithiolane rings can exist in different spatial orientations, leading to diastereomers. Furthermore, the presence of a chiral spiro-carbon atom means that these compounds can exist as enantiomers. These stereoisomers can exhibit vastly different pharmacological profiles, making their separation and characterization a prerequisite for any meaningful biological evaluation.

Comparative Analysis of Key Analytical Techniques

A multi-pronged approach is often the most prudent strategy for the unambiguous determination of stereochemistry. The following sections provide a comparative overview of the most powerful techniques at your disposal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a pivotal role in determining the relative stereochemistry of diastereomers in solution. For 1,4-dithia-7-azaspiro[4.5]decane derivatives, specific NMR techniques are particularly insightful.

  • ¹H and ¹³C NMR: These fundamental experiments provide the basic carbon-hydrogen framework of the molecule. Diastereomers will often exhibit distinct chemical shifts for certain protons and carbons due to their different chemical environments.

  • 2D Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the piperidine and dithiolane rings.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is arguably the most powerful NMR technique for determining relative stereochemistry in rigid cyclic systems.[1][2][3] NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å).[3] By observing NOE cross-peaks between specific protons, one can deduce their relative spatial arrangement (e.g., cis or trans). For instance, an NOE between a substituent on the piperidine ring and a proton on the dithiolane ring would indicate that they are on the same face of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,4-dithia-7-azaspiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Acquisition: Acquire a 2D NOESY spectrum. The key parameter to optimize is the mixing time (τₘ), which determines the extent of NOE buildup. Typical mixing times range from 300 to 800 ms. A series of experiments with varying mixing times may be necessary to distinguish between direct and spin-diffusion-relayed NOEs.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks that are not present in the COSY spectrum. The presence of a cross-peak between two protons indicates their spatial proximity. Correlate these observed NOEs with the possible diastereomeric structures to assign the relative stereochemistry.

NOESY_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Purified Derivative B Dissolve in Deuterated Solvent A->B C High-Field NMR Spectrometer D Acquire 2D NOESY (optimize mixing time) B->D C->D E Process 2D Data D->E F Identify NOE Cross-Peaks E->F G Correlate with Structures F->G H Assign Relative Stereochemistry G->H

NOESY Experimental Workflow for Stereochemical Assignment.
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

When an unambiguous determination of the absolute three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[4] It provides precise atomic coordinates, bond lengths, and bond angles, allowing for the unequivocal assignment of both relative and absolute stereochemistry.

  • Unambiguous 3D Structure: Unlike spectroscopic methods that provide information about average solution-state conformations, X-ray crystallography yields a precise picture of the molecule in the solid state.

  • Absolute Configuration: For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration (R/S nomenclature) without the need for a known stereochemical standard. This is particularly crucial in pharmaceutical development where the biological activity of enantiomers can differ significantly.

  • Crystallization: This is often the most challenging step. The goal is to grow single crystals of high quality (typically 0.1-0.5 mm in size). This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and contains atoms that exhibit anomalous scattering, the absolute configuration can be determined by analyzing the intensities of Bijvoet pairs of reflections. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination A Purified Compound B Screen Solvents & Techniques A->B C Grow Single Crystal B->C D Mount Crystal E X-ray Diffraction C->E D->E F Solve Phase Problem G Refine Structural Model E->G F->G H Determine Absolute Configuration (Flack Parameter) G->H I Unambiguous 3D Structure H->I

Single-Crystal X-ray Crystallography Workflow.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Enantiomeric Separation and Quantification

For chiral 1,4-dithia-7-azaspiro[4.5]decane derivatives, chiral HPLC is the method of choice for separating and quantifying enantiomers.[5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Enantiomeric Purity Determination: Chiral HPLC allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral drug substances.

  • Preparative Separation: The technique can be scaled up to preparative scale to isolate gram quantities of pure enantiomers for further biological testing.

  • High Throughput: Modern HPLC systems allow for rapid method development and analysis, making it suitable for screening applications.

  • Column Selection: The choice of the CSP is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point as they exhibit broad enantioselectivity.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the alcohol modifier is varied to optimize resolution and retention time.

    • Polar Organic Mode: Pure alcohols (e.g., methanol, ethanol) can also be effective mobile phases for certain polysaccharide-based CSPs.

    • Reversed Phase: A mixture of water (often with a buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. This is less common for polysaccharide-based CSPs but can be effective for other types of chiral selectors.

  • Optimization: Once a suitable column and mobile phase system have been identified, further optimization of parameters such as flow rate, temperature, and mobile phase additives (e.g., acids or bases for ionizable compounds) can be performed to improve the separation.

  • Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Chiral_HPLC_Workflow A Racemic or Enantioenriched Sample B Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based A->B C Screen Mobile Phases (Normal, Polar Organic, Reversed) B->C D Optimize Separation (Flow Rate, Temperature, Additives) C->D E Analyze Chromatogram D->E G Preparative Separation (Optional) D->G F Quantify Enantiomeric Ratio (ee) E->F

Chiral HPLC Method Development Workflow.

Performance Comparison

FeatureNMR Spectroscopy (NOESY)X-ray CrystallographyChiral HPLC
Primary Application Determination of relative stereochemistry (diastereomers) in solution.Unambiguous determination of absolute and relative stereochemistry in the solid state.Separation and quantification of enantiomers.
Sample Requirements 5-10 mg of purified, soluble compound.High-quality single crystal (often a bottleneck).Small amount of soluble sample for analytical scale.
Information Obtained Through-space proton proximities, solution conformation.Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Retention times, resolution factor, enantiomeric excess (ee).
Strengths - Non-destructive- Provides information on solution-state conformation- Relatively fast data acquisition- "Gold standard" for absolute stereochemistry- Provides a wealth of structural detail- High sensitivity and accuracy for ee determination- Scalable for preparative purposes- High-throughput capabilities
Limitations - Does not provide absolute stereochemistry- Can be ambiguous for flexible molecules- Requires careful interpretation- Crystal growth can be challenging or impossible- Provides a solid-state structure, which may differ from the solution conformation- Does not provide structural information- Method development can be time-consuming- Requires a suitable CSP

Conclusion

The stereochemical assessment of 1,4-dithia-7-azaspiro[4.5]decane derivatives is a critical undertaking that demands a thoughtful and systematic application of modern analytical techniques. While each method offers unique advantages, a comprehensive understanding of the stereochemistry of these important molecules is best achieved through a synergistic use of NMR spectroscopy, X-ray crystallography, and chiral HPLC. NMR, particularly the NOESY experiment, provides invaluable information about the relative stereochemistry in solution. Chiral HPLC is the workhorse for enantiomeric separation and the determination of optical purity. Finally, when an unequivocal assignment of the absolute configuration is required, single-crystal X-ray crystallography stands as the ultimate arbiter. By judiciously applying these powerful tools, researchers can confidently advance their drug discovery and development programs, secure in the knowledge of the precise three-dimensional nature of their lead candidates.

References

  • Zhang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • PubChem. 1,4-Dioxa-7-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. PubChem. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Berthod, A., et al. (2004). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. Available at: [Link]

  • Unknown. Comparison of NMR and X-ray crystallography. SourceForge. Available at: [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Clore, G. M., & Gronenborn, A. M. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology. Available at: [Link]

  • Wüthrich, K. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Goljer, I., & Uhl, S. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Zhang, T., et al. Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]

  • Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • Celebre, G., et al. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. Available at: [Link]

  • Unknown. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Conte, E., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • PubChem. 1,4-Diazaspiro[4.5]decane. PubChem. Available at: [Link]

Sources

A Comparative Guide to PROTAC Linker Scaffolds: A Hypothetical Case Study of 1,4-Dithia-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] While significant attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth technical comparison of PROTAC linker scaffolds, with a focus on the potential utility of the rigid, spirocyclic 1,4-Dithia-7-azaspiro[4.5]decane system. It is important to note that, to date, there are no published examples of successful PROTACs utilizing this specific linker. Therefore, this guide will present a hypothetical case study to explore its potential advantages and disadvantages in comparison to commonly employed linker classes. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a framework for the rational design of next-generation PROTACs.

The Crucial Role of the Linker in PROTAC Design

The linker in a PROTAC molecule governs the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[4] Key properties of PROTAC linkers that influence their performance include:

  • Length: The linker must be of an appropriate length to span the distance between the POI and the E3 ligase without inducing steric clashes.[5]

  • Flexibility vs. Rigidity: Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[3] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4] Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can enhance selectivity and improve physicochemical properties.[4]

  • Physicochemical Properties: The linker significantly impacts the overall physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[3]

A Hypothetical Case Study: The Potential of 1,4-Dithia-7-azaspiro[4.5]decane as a PROTAC Linker

The 1,4-Dithia-7-azaspiro[4.5]decane scaffold is a rigid, spirocyclic system that presents several intriguing features for PROTAC design. Spirocycles are known for their inherent three-dimensionality, which can be advantageous in drug discovery for improving molecular properties.[6]

Structural Features and Potential Advantages:

  • Rigidity and Conformational Constraint: The spirocyclic nature of this linker would lock the conformation of the molecule, reducing its rotational freedom. This pre-organization could enhance selectivity by favoring the formation of a specific, productive ternary complex.[2]

  • Three-Dimensionality: The 3D structure of the spirocycle could help to minimize the hydrophobic collapse of the PROTAC and reduce the risk of aggregation.[7]

  • Metabolic Stability: The dithiane moiety is generally stable under both acidic and basic conditions, which could contribute to improved metabolic stability of the resulting PROTAC.[8]

  • Tunable Physicochemical Properties: The presence of two sulfur atoms and a secondary amine provides opportunities for modifying the linker's polarity and solubility. The basicity of the secondary amine could be leveraged to improve aqueous solubility.[9]

Potential Challenges:

  • Synthetic Accessibility: The synthesis of spirocyclic systems can be more complex compared to linear linkers.[4] However, methods for the synthesis of spirocyclic amines are available and could be adapted.[10]

  • Achieving Productive Ternary Complex Geometry: The rigidity of the linker might make it more challenging to achieve the optimal geometry for ternary complex formation compared to a more flexible linker.[4]

Comparative Analysis of PROTAC Linker Scaffolds

To better understand the potential of 1,4-Dithia-7-azaspiro[4.5]decane, it is useful to compare its inferred properties with those of commonly used linker classes.

Linker ClassKey FeaturesAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobicSynthetically accessible, easy to modify lengthCan contribute to poor solubility and high lipophilicity, susceptible to metabolism[2][3]
PEG Chains Flexible, hydrophilicImproves solubility, good biocompatibilityCan reduce metabolic stability, may be more challenging to synthesize than alkyl chains[2]
Rigid Aromatic/Alkyne Planar, rigidPre-organizes conformation, can improve metabolic stabilityCan be synthetically challenging, lack of flexibility may hinder ternary complex formation[4]
1,4-Dithia-7-azaspiro[4.5]decane (Hypothetical) Rigid, 3D, contains heteroatomsPotential for high selectivity, improved metabolic stability, and tunable solubilityPotentially complex synthesis, rigidity may pose challenges for ternary complex formation[2][11]
Hypothetical Design and Synthesis of a PROTAC Incorporating 1,4-Dithia-7-azaspiro[4.5]decane

Here, we propose a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. The design incorporates the 1,4-Dithia-7-azaspiro[4.5]decane linker.

Proposed Synthetic Route:

The synthesis would likely involve the initial preparation of the 1,4-Dithia-7-azaspiro[4.5]decane core, followed by sequential coupling with the BRD4 ligand (e.g., a derivative of JQ1) and the CRBN ligand (e.g., pomalidomide).

G cluster_synthesis Hypothetical Synthesis of a BRD4-targeting PROTAC A 1. Synthesis of 1,4-Dithia-7-azaspiro[4.5]decane B 2. Functionalization of the Spirocyclic Core A->B Introduce orthogonal protecting groups C 3. Coupling with BRD4 Ligand (JQ1 derivative) B->C Amide coupling D 4. Coupling with CRBN Ligand (Pomalidomide derivative) C->D Deprotection and second amide coupling E Final PROTAC Molecule D->E Purification

Caption: A proposed synthetic workflow for a BRD4-targeting PROTAC with a 1,4-Dithia-7-azaspiro[4.5]decane linker.

Experimental Evaluation of the Hypothetical PROTAC

A rigorous experimental cascade would be necessary to validate the efficacy of our hypothetical PROTAC.

Experimental Workflow:

G cluster_workflow Experimental Evaluation Workflow A 1. In Vitro Binding Assays (SPR/ITC) B 2. Ternary Complex Formation (NanoBRET/FP) A->B Confirm binary binding C 3. Cellular Degradation Assay (Western Blot) B->C Assess ternary complex stability D 4. Cellular Permeability Assay (PAMPA) C->D Determine degradation potency (DC50) E 5. In Vivo Pharmacokinetic and Efficacy Studies D->E Evaluate drug-like properties

Caption: A stepwise workflow for the comprehensive evaluation of a novel PROTAC molecule.

Detailed Experimental Protocols:

1. Cellular Degradation Assay (Western Blot)

This assay is the gold standard for directly measuring the degradation of the target protein.[12]

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM to 1 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).

2. Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[13]

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC is added to the donor wells of the plate. The acceptor wells are filled with buffer.

  • Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated. Compounds with Pe > 1 x 10^-6 cm/s are generally considered to have modest permeability.[13]

While the 1,4-Dithia-7-azaspiro[4.5]decane linker remains a hypothetical component in the PROTAC field, a thorough analysis of its structural and physicochemical properties suggests it could offer distinct advantages, particularly in enhancing selectivity and metabolic stability. Its rigid, three-dimensional nature stands in contrast to the more commonly used flexible linkers and warrants further investigation. The successful development of PROTACs hinges on a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. By exploring novel linker scaffolds and employing a robust experimental workflow for their evaluation, the field can continue to push the boundaries of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. Retrieved from [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Retrieved from [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • SpiroChem. (2022, May 31). Expertise of the month: PROTACS and Molecular Glues. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from [Link]

  • (PDF) Novel approaches for the rational design of PROTAC linkers. (2025, December 21). ResearchGate. Retrieved from [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. Retrieved from [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Retrieved from [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Retrieved from [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. Retrieved from [Link]

  • Bio-Techne. (n.d.). Simple Western Hits the Bullseye of Targeted Protein Degradation. Retrieved from [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Retrieved from [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. Retrieved from [Link]

  • Structures of representative PROTACs with PEG/alkyl linkers. BTK... ResearchGate. Retrieved from [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... ResearchGate. Retrieved from [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PubMed Central. Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PubMed Central. Retrieved from [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]

  • Exploring cellular PROTAC-induced ternary complex formation and degradation outcomes. (n.d.). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]

  • PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID. ResearchGate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.